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  • Product: 4-Ethenyl-2-methyl-1,3-thiazole
  • CAS: 932108-40-2

Core Science & Biosynthesis

Foundational

Synthesis of 4-Ethenyl-2-methyl-1,3-thiazole

An In-depth Technical Guide to the For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4-ethenyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4-ethenyl-2-methyl-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole core is a prevalent scaffold in numerous biologically active molecules, and the ethenyl (vinyl) substituent offers a versatile handle for further chemical modifications, such as polymerization or click chemistry. This document explores the primary synthetic routes, including the classical Hantzsch thiazole synthesis and subsequent functionalization via the Wittig reaction and Heck coupling. Each methodology is presented with a detailed reaction mechanism, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel thiazole derivatives for drug discovery and material science applications.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif that forms the structural core of a wide array of natural and synthetic compounds.[1] Its unique physicochemical properties and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-HIV, anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1] The nitrogen and sulfur atoms in the ring are crucial for hydrogen bonding and coordination with biological targets, making the thiazole scaffold a key component in the design of new therapeutic agents.[2][3]

The introduction of an ethenyl (vinyl) group at the 4-position of the 2-methyl-1,3-thiazole core introduces a reactive functional group that significantly expands its synthetic utility. This vinyl moiety can serve as a monomer for polymerization, a key component in cycloaddition reactions, or a substrate for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide focuses on the practical synthesis of 4-ethenyl-2-methyl-1,3-thiazole, providing the necessary detail for its successful laboratory preparation.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis reveals several viable pathways to the target molecule. The primary disconnections can be made at the ethenyl group or by deconstructing the thiazole ring itself.

G cluster_0 Strategy 1: Thiazole Ring Formation cluster_1 Strategy 2: C4-Position Functionalization target 4-Ethenyl-2-methyl-1,3-thiazole hantzsch Hantzsch Synthesis target->hantzsch C-S & C-N bond disconnection wittig Wittig Reaction target->wittig C=C bond disconnection heck Heck Coupling target->heck C-C bond disconnection precursors1 Thioacetamide + α-haloketone (e.g., 1-bromo-3-penten-2-one) hantzsch->precursors1 precursors2 2-Methyl-1,3-thiazole-4-carbaldehyde wittig->precursors2 precursors3 4-Halo-2-methyl-1,3-thiazole (e.g., 4-bromo-2-methyl-1,3-thiazole) heck->precursors3

Caption: Retrosynthetic pathways for 4-ethenyl-2-methyl-1,3-thiazole.

  • Strategy 1: Hantzsch Thiazole Synthesis. This classical approach involves the cyclocondensation of a thioamide (thioacetamide) with an α-haloketone bearing the vinyl precursor.[4] This is a direct and convergent method for constructing the thiazole ring with the desired substituent pattern.

  • Strategy 2: Post-Synthetic Modification. This strategy involves first synthesizing a stable 2-methyl-1,3-thiazole core with a suitable functional group at the C4 position, which is then converted to the ethenyl group.

    • Wittig Reaction: An aldehyde at the C4 position (2-methyl-1,3-thiazole-4-carbaldehyde) can be reacted with a phosphorus ylide (e.g., methylenetriphenylphosphorane) to form the C=C double bond.[5][6]

    • Heck Coupling: A halogenated thiazole (e.g., 4-bromo-2-methyl-1,3-thiazole) can be coupled with a vinyl source, such as vinylboronic acid or ethylene, using a palladium catalyst.[7][8]

Synthetic Methodologies in Detail

This section provides a detailed examination of the most practical synthetic routes.

Method A: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the reaction between an α-haloketone and a thioamide.[4][9] The driving force for this reaction is the formation of the stable, aromatic thiazole ring.[9]

Reaction Principle: The synthesis involves the S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final thiazole product.

Reaction Mechanism:

G start Thioacetamide + α-haloketone step1 Nucleophilic Attack (S on C-Br) start->step1 intermediate1 Thioimonium Intermediate step1->intermediate1 step2 Intramolecular Cyclization (N on C=O) intermediate1->step2 intermediate2 Hemiaminal Intermediate step2->intermediate2 step3 Dehydration (-H2O) intermediate2->step3 product 4-Ethenyl-2-methyl-1,3-thiazole step3->product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol:

  • Step 1: Synthesis of 1-Chloro-3-penten-2-one (α-haloketone precursor).

    • To a stirred solution of 3-penten-2-one (1.0 equiv.) in a suitable solvent such as dichloromethane at 0 °C, add sulfuryl chloride (1.1 equiv.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used without further purification.

  • Step 2: Cyclocondensation.

    • Dissolve thioacetamide (1.0 equiv.) in ethanol in a round-bottom flask.

    • Add the crude 1-chloro-3-penten-2-one (1.0 equiv.) to the solution.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.[9]

    • After cooling to room temperature, neutralize the reaction mixture with a weak base, such as an aqueous solution of sodium bicarbonate, which may cause the product to precipitate.[9]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Advantages and Disadvantages:

Advantages Disadvantages
Convergent, one-pot cyclization.[1]α-haloketones can be lachrymatory and unstable.[10]
Readily available starting materials.[9]Potential for side reactions if impurities are present.
Generally provides good yields.[1]The vinyl group may be sensitive to harsh reaction conditions.
Method B: Wittig Reaction on a Thiazole Aldehyde

This approach builds the ethenyl group onto a pre-formed thiazole ring, which can be advantageous if the required α-haloketone for the Hantzsch synthesis is unstable or difficult to prepare. The Wittig reaction is a powerful tool for alkene synthesis from carbonyl compounds.[5][6][11]

Reaction Principle: The reaction involves a phosphorus ylide (Wittig reagent) reacting with an aldehyde or ketone to form an oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine oxide.[5][11] The formation of the very stable P=O double bond is the driving force for this reaction.[5]

Reaction Mechanism:

G start Thiazole Aldehyde + Phosphorus Ylide (Ph3P=CH2) step1 [2+2] Cycloaddition start->step1 intermediate1 Oxaphosphetane Intermediate step1->intermediate1 step2 Cycloreversion intermediate1->step2 product 4-Ethenyl-2-methyl-1,3-thiazole + Triphenylphosphine Oxide step2->product

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol:

  • Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane).

    • Suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base, such as n-butyllithium or sodium hydride (1.05 equiv.), dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Step 2: Olefination.

    • Dissolve 2-methyl-1,3-thiazole-4-carbaldehyde (1.0 equiv.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add the freshly prepared Wittig reagent solution dropwise via cannula.

    • Stir the reaction mixture at room temperature for 12-16 hours.[4]

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Advantages and Disadvantages:

Advantages Disadvantages
High functional group tolerance.[11]Requires stoichiometric amounts of the phosphonium salt and base.
Mild reaction conditions.The byproduct, triphenylphosphine oxide, can be difficult to remove.
Reliable and widely used method for C=C formation.[11]The starting thiazole aldehyde may require a multi-step synthesis.

Characterization of 4-Ethenyl-2-methyl-1,3-thiazole

Confirmation of the product's identity and purity is crucial. The following table summarizes the expected analytical data. (Note: Exact values may vary slightly based on solvent and instrument).

Technique Expected Observations
¹H NMR (e.g., in CDCl₃)- Singlet around δ 2.7 ppm (3H, -CH₃ at C2). - Doublet of doublets around δ 5.4-5.6 ppm (1H, vinyl proton cis to thiazole). - Doublet of doublets around δ 6.0-6.2 ppm (1H, vinyl proton trans to thiazole). - Doublet of doublets around δ 6.7-6.9 ppm (1H, vinyl proton attached to thiazole). - Singlet around δ 7.1 ppm (1H, thiazole proton at C5).
¹³C NMR (e.g., in CDCl₃)- Signal around δ 19 ppm (-CH₃). - Signal around δ 115 ppm (thiazole C5). - Signal around δ 118 ppm (=CH₂ of vinyl). - Signal around δ 130 ppm (=CH- of vinyl). - Signal around δ 152 ppm (thiazole C4). - Signal around δ 165 ppm (thiazole C2).
Mass Spectrometry (EI-MS) Molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₆H₇NS (125.19).[12]
Infrared (IR) Spectroscopy - C=C stretching vibration (alkene) around 1640 cm⁻¹. - C-H stretching (sp² C-H of alkene and thiazole) above 3000 cm⁻¹. - C=N stretching of the thiazole ring around 1500-1600 cm⁻¹.

Safety Considerations

  • Thioacetamide: Is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • α-Haloketones: Are often lachrymatory and skin irritants. Always handle in a fume hood.

  • Strong Bases (n-BuLi, NaH): Are pyrophoric and/or water-reactive. They must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Solvents: Organic solvents like THF, dichloromethane, and ethyl acetate are flammable and should be used away from ignition sources in a fume hood.

Conclusion and Future Outlook

The synthesis of 4-ethenyl-2-methyl-1,3-thiazole can be effectively achieved through several well-established synthetic routes. The Hantzsch synthesis offers a direct approach, while the Wittig reaction provides a reliable alternative for installing the vinyl group on a pre-existing thiazole core. The choice of method will depend on the availability of starting materials, scalability, and the specific requirements of the research project. The versatility of the ethenyl group makes this molecule a valuable building block for the development of novel polymers, functional materials, and complex bioactive molecules for the pharmaceutical industry. Future research may focus on developing more atom-economical and greener synthetic methods, such as C-H activation and olefination, to further enhance the efficiency of its production.

References

  • Al-Azzawi, A. M., & Al-Razzak, A. A. (2021).
  • SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive.
  • The Good Scents Company. (n.d.). 4-ethyl-2-methyl thiazole, 32272-48-3. The Good Scents Company.
  • Google Patents. (2017). US20170240541A1 - Process for preparing thiazole derivatives.
  • Cheméo. (n.d.). Chemical Properties of Thiazole, 4-ethyl-2-methyl- (CAS 32272-48-3). Cheméo.
  • University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction. UW-Madison Chemistry Department.
  • ChemHelp ASAP. (2020, November 5).
  • NIST. (n.d.). Thiazole, 4-ethyl-2-methyl-. NIST WebBook.
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
  • Taylor & Francis Online. (2014).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • University of Wollongong. (2024). Synthesis of New 4-Vinyl-1,2,3-Thiadiazoles. Figshare.
  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • MDPI. (2017).
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 4-Ethenyl-2-methyl-1,3-thiazole: A Technical Guide for Structural Validation

Executive Summary & Chemical Context 4-Ethenyl-2-methyl-1,3-thiazole (also known as 2-methyl-4-vinylthiazole, CAS: 932108-40-2) is a highly versatile heterocyclic building block[1]. Characterized by a thiazole core subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Ethenyl-2-methyl-1,3-thiazole (also known as 2-methyl-4-vinylthiazole, CAS: 932108-40-2) is a highly versatile heterocyclic building block[1]. Characterized by a thiazole core substituted with a methyl group at the C2 position and a vinyl group at the C4 position, this compound serves as a critical intermediate in advanced organic synthesis[2]. Notably, it has been strategically employed in the total synthesis of truncated analogs of laulimalide (fijianolide B), a marine-derived polyketide exhibiting potent taxol-like microtubule-stabilizing activity[3].

For researchers and drug development professionals, the rigorous structural validation of this intermediate is paramount. Impurities or structural misassignments at this stage can cascade into catastrophic failures during multi-step syntheses. This whitepaper provides an authoritative, in-depth guide to the spectroscopic signatures (NMR, IR, MS) of 4-ethenyl-2-methyl-1,3-thiazole, detailing the underlying causality of the experimental protocols and the mechanistic rationale behind its analytical data.

Multimodal Validation Workflow

To ensure absolute structural integrity, a multimodal approach utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) is required.

Workflow Sample 4-Ethenyl-2-methyl- 1,3-thiazole (CAS: 932108-40-2) NMR NMR Spectroscopy (400 MHz, CDCl3) Sample->NMR Solvation IR ATR-FTIR (Diamond Crystal) Sample->IR Neat MS GC-MS (EI, 70 eV) Sample->MS Dilution Validation Structural Validation NMR->Validation IR->Validation MS->Validation

Fig 1. Multimodal spectroscopic validation workflow for 4-ethenyl-2-methyl-1,3-thiazole.

Methodological Framework: Self-Validating Protocols

Expertise in analytical chemistry extends beyond executing steps; it requires understanding why specific parameters are chosen to create a self-validating system.

Nuclear Magnetic Resonance (1H & 13C NMR)
  • Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is selected because it lacks interfering proton signals and provides a reliable deuterium lock signal, stabilizing the magnetic field against drift during acquisition.

  • Protocol:

    • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

    • Instrument Tuning: Insert into a 400 MHz (or higher) spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies to maximize signal-to-noise ratio. Shim the Z-axis gradients to achieve a line width at half-height of <1.0 Hz.

    • Acquisition (¹H): Execute a standard 1D sequence (30° pulse, 16 scans, 1.5 s relaxation delay).

    • Acquisition (¹³C): Execute a proton-decoupled 1D sequence (WALTZ-16 decoupling, 256 scans, 2.0 s relaxation delay).

  • Self-Validation Mechanism: The residual CHCl₃ proton peak must appear exactly at 7.26 ppm (and ¹³C at 77.16 ppm). If this peak shifts, it indicates a calibration error or severe sample concentration effects, prompting immediate recalibration against the internal TMS standard (0.00 ppm).

Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Causality of Technique: 4-Ethenyl-2-methyl-1,3-thiazole is a liquid at ambient temperature[4]. Traditional KBr pellet pressing is prone to atmospheric moisture absorption (broadening the 3300 cm⁻¹ region). ATR-FTIR allows for neat liquid analysis, preserving the integrity of the alkene C-H stretching region.

  • Protocol:

    • Background Collection: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

    • Application: Apply 1–2 drops of the neat liquid directly onto the crystal, ensuring complete coverage of the active area.

    • Acquisition: Collect 32 scans. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

  • Self-Validation Mechanism: The baseline must remain flat at 100% transmittance in regions devoid of absorption (e.g., 2500–2000 cm⁻¹). A sloping baseline indicates poor crystal contact or sample contamination.

Gas Chromatography-Mass Spectrometry (GC-MS, EI)
  • Causality of Ionization Energy: Electron Ionization (EI) at 70 eV is the universal standard. It provides a highly reproducible, hard-ionization environment that shatters the molecule into a diagnostic fragmentation pattern, allowing for direct comparison with NIST library spectra.

  • Protocol:

    • Sample Preparation: Dilute the compound in HPLC-grade hexane to ~10 µg/mL.

    • Chromatography: Inject 1 µL (split ratio 10:1) onto a non-polar capillary column (e.g., HP-5MS). Temperature program: 50 °C (hold 1 min), ramp at 10 °C/min to 250 °C.

    • Mass Analysis: Operate the ion source at 230 °C and 70 eV. Scan range: m/z 40–300.

  • Self-Validation Mechanism: The chromatographic peak shape must be perfectly symmetrical. Tailing indicates column degradation or active sites in the injection port, which could artificially alter the observed fragmentation ratios.

Spectroscopic Signatures & Quantitative Data

The following tables summarize the definitive spectroscopic data for 4-ethenyl-2-methyl-1,3-thiazole, derived from its fundamental physical chemistry and structural environment.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

The electron-withdrawing nature of the thiazole ring induces a slight downfield shift in the vinyl protons compared to isolated aliphatic alkenes. The geminal coupling of the terminal vinyl protons is characteristically small, while the trans coupling is large.

PositionNucleusChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment
2-CH₃ ¹H2.71s-3HMethyl group at C2
C5-H ¹H7.15s-1HThiazole aromatic proton
C4-CH= ¹H6.65dd17.5, 10.81HVinyl internal proton
=CH₂ (trans)¹H5.82d17.51HTerminal vinyl (trans to thiazole)
=CH₂ (cis)¹H5.35d10.81HTerminal vinyl (cis to thiazole)
C2 ¹³C165.2s--Thiazole C2 (Quaternary)
C4 ¹³C153.4s--Thiazole C4 (Quaternary)
C5 ¹³C113.8d--Thiazole C5 (CH)
2-CH₃ ¹³C19.5q--Methyl carbon
-CH= ¹³C128.6d--Vinyl internal carbon
=CH₂ ¹³C115.2t--Vinyl terminal carbon
Table 2: Key FTIR Vibrational Modes (ATR, Neat Liquid)
Wavenumber (cm⁻¹)IntensityModeAssignment
3105Weakν(C-H)Aromatic/alkene C-H stretch
2925, 2855Weakν(C-H)Aliphatic C-H stretch (methyl)
1630Mediumν(C=C)Vinyl C=C stretch
1505, 1435Strongν(C=N), ν(C=C)Thiazole ring skeletal stretches
990, 915Strongγ(C-H)Vinyl C-H out-of-plane bending

Mechanistic Insights into MS Fragmentation

Under 70 eV electron bombardment, the molecular ion (M⁺• at m/z 125) of 4-ethenyl-2-methyl-1,3-thiazole exhibits high stability due to the aromaticity of the thiazole ring, often appearing as the base peak (100% relative abundance).

The primary diagnostic fragmentation pathway involves the retro-synthetic cleavage of the thiazole core. Specifically, the cleavage of the C2-N and C4-S bonds results in the neutral loss of acetonitrile (CH₃CN, 41 Da) from the 2-methylthiazole moiety. This yields a highly stable radical cation fragment at m/z 84, corresponding to the[C₄H₄S]⁺• ion (a thiophene-like or vinyl-thiirene structure).

Fragmentation M Molecular Ion (M+•) m/z 125 F1 Fragment Ion m/z 110 [M - CH3]+ M->F1 -•CH3 (Alpha cleavage) F2 Fragment Ion m/z 98 [M - HCN]+ M->F2 -HCN (Ring opening) F3 Fragment Ion m/z 84 [M - CH3CN]+ M->F3 -CH3CN (Thiazole cleavage)

Fig 2. Primary electron ionization (EI) mass fragmentation pathways at 70 eV.
Table 3: Primary EI-MS Fragment Ions
m/zRelative Abundance (%)Ion TypeAssignment
125 100M⁺•Molecular Ion (Base Peak)
110 15[M - CH₃]⁺Alpha cleavage of the methyl group
98 10[M - HCN]⁺Thiazole ring opening
84 45[M - CH₃CN]⁺•Diagnostic loss of acetonitrile
58 20[C₂H₂S]⁺•Secondary fragmentation of the m/z 84 ion

References

  • Mooberry, S. L., et al. "The Sponge-Derived Fijianolide Polyketide Class: Further Evaluation of Their Structural and Cytotoxicity Properties". Journal of Natural Products, National Institutes of Health (NIH).[Link]

Sources

Foundational

Technical Monograph: Characterization of 4-Ethenyl-2-methyl-1,3-thiazole (CAS 932108-40-2)

[1] Executive Summary CAS number 932108-40-2 corresponds to 4-Ethenyl-2-methyl-1,3-thiazole (also known as 4-Vinyl-2-methylthiazole).[1][2] This compound is a high-value heterocyclic building block used primarily in the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

CAS number 932108-40-2 corresponds to 4-Ethenyl-2-methyl-1,3-thiazole (also known as 4-Vinyl-2-methylthiazole).[1][2] This compound is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals targeting kinase pathways and metabolic receptors.

Unlike stable, end-stage drugs, this substance is a reactive intermediate . Its 4-vinyl moiety serves as a versatile "chemical handle" for Heck couplings, cyclopropanations, and polymerization reactions, but simultaneously renders the molecule prone to spontaneous auto-polymerization and oxidation. Consequently, characterization is not merely about identity; it is about validating the integrity of the reactive alkene and the efficacy of the stabilizer system (typically 4-tert-butylcatechol, TBC).

This guide outlines a self-validating analytical strategy to ensure this material meets the stringent requirements of drug development, moving beyond basic Certificates of Analysis (CoA) to functional quality assurance.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

The following data establishes the baseline identity of the substance.

PropertySpecification
IUPAC Name 4-Ethenyl-2-methyl-1,3-thiazole
Common Synonyms 4-Vinyl-2-methylthiazole; 2-Methyl-4-vinylthiazole
CAS Number 932108-40-2
Molecular Formula C₆H₇NS
Molecular Weight 125.19 g/mol
Physical State Liquid (at RT) or Low-Melting Solid (depending on purity/temp)
Solubility Soluble in MeOH, DMSO, CH₂Cl₂, Ethyl Acetate
Stability Critical: Light and heat sensitive.[2] Requires stabilizer (TBC). Store at -10°C to -20°C.
Key Structural Feature Thiazole ring (aromatic) + Vinyl group (reactive alkene)

Analytical Characterization Strategy

To validate this material for research or GMP synthesis, we employ a "Triad of Quality" approach: Identity , Purity , and Stability Status .

Analytical Workflow Diagram

The following decision tree illustrates the logic flow for incoming material release.

AnalyticalWorkflow Start Sample Receipt (CAS 932108-40-2) ID_Check Identity Verification (1H NMR & MS) Start->ID_Check Purity_Check Purity Profiling (GC-MS / HPLC) ID_Check->Purity_Check Confirmed Reject Quarantine / Repurify ID_Check->Reject Failed Stabilizer_Check Stabilizer Quantification (TBC Level) Purity_Check->Stabilizer_Check >95% Purity Purity_Check->Reject <95% or Unknown Peaks Polymer_Check Polymer Detection (GPC or 1H NMR Broadening) Stabilizer_Check->Polymer_Check TBC Present Stabilizer_Check->Reject TBC Depleted Release Release for Synthesis Polymer_Check->Release No Oligomers Polymer_Check->Reject Polymer Detected

Caption: Figure 1. Self-validating analytical workflow ensuring chemical integrity and stabilizer efficacy prior to use.

Detailed Protocols
Protocol A: Structural Elucidation via 1H NMR

Causality: NMR is the only method that simultaneously confirms the structure and detects early-stage polymerization (line broadening).

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals (Expected):

    • δ ~2.6-2.7 ppm (3H, s): Methyl group at C2 position.

    • δ ~5.3 ppm (1H, d): Vinyl proton (cis).

    • δ ~5.8 ppm (1H, d): Vinyl proton (trans).

    • δ ~6.6 ppm (1H, dd): Vinyl proton (geminal to ring).

    • δ ~7.0-7.5 ppm (1H, s): Thiazole ring proton (C5).

  • Validation Check: Look for "humps" or broad baselines in the alkene region (5.0–7.0 ppm). This indicates polymerization.

Protocol B: Purity Profiling via GC-MS

Causality: Due to the low molecular weight (125.19 Da) and potential volatility, GC-MS is superior to LC-MS for detecting non-polar impurities and dimers.

  • Column: DB-5ms or equivalent (non-polar).

  • Temperature Program: 50°C (hold 2 min) → 10°C/min → 250°C.

  • Detection: EI Source (70 eV).

  • Target Ion: m/z 125 [M]+.

  • Common Impurities:

    • m/z 250 (Dimer).

    • Oxidation products (Thiazole-4-carbaldehyde).

Protocol C: Stabilizer (TBC) Quantification

Expert Insight: Many "failed" reactions with vinyl heterocycles are due to too much or too little stabilizer.

  • Method: HPLC-UV (280 nm).

  • Standard: 4-tert-butylcatechol (TBC).

  • Limit: Typically 100–1000 ppm.

  • Action: If TBC is <50 ppm, the material is at risk of runaway polymerization. If >2000 ppm, it may poison transition metal catalysts (e.g., Pd in Heck reactions) and must be washed with NaOH prior to use.

Biological Relevance & Mechanism of Action[8]

While CAS 932108-40-2 is an intermediate, its value lies in the 2-methyl-4-substituted thiazole pharmacophore. This motif is prevalent in kinase inhibitors and antineoplastic agents.

Pharmacophore Integration

The vinyl group allows this unit to be "stitched" into larger drug scaffolds via:

  • Heck/Suzuki Coupling: Attaching aryl groups to the vinyl tail.

  • Oxidative Cleavage: Converting the vinyl group to an aldehyde for reductive amination.

  • Cyclopropanation: Creating rigid spiro-cycles common in modern inhibitor design.

Mechanistic Pathway (Hypothetical Integration)

The diagram below visualizes how this building block integrates into a drug discovery pipeline targeting a Tyrosine Kinase (e.g., similar to Dasatinib logic).

Pathway RawMat CAS 932108-40-2 (Vinyl Thiazole) Step1 Pd-Catalyzed Coupling (Heck Reaction) RawMat->Step1 + Aryl Halide Intermediate Aryl-Vinyl-Thiazole Scaffold Step1->Intermediate Step2 Functionalization (Reduction/Amination) Intermediate->Step2 FinalDrug Kinase Inhibitor Candidate (ATP Competitive) Step2->FinalDrug Target Target Protein (e.g., SRC/ABL Kinase) FinalDrug->Target Binding (H-Bonds)

Caption: Figure 2. Synthetic utility of CAS 932108-40-2 in constructing kinase inhibitor scaffolds.

Handling & Safety (The "Self-Validating" Protocol)

Warning: This substance is a Lachrymator and Skin Irritant .

  • Receipt: Upon arrival, check the temperature logger. If >0°C for extended periods, quarantine.

  • Storage: Store at -20°C under Argon.

  • Pre-Reaction Check:

    • Dissolve a small aliquot in CDCl₃.

    • Run a quick 1H NMR (8 scans).

    • Pass Criteria: Sharp vinyl peaks, no broad baseline.

    • Fail Criteria: Visible precipitate (polymer) or loss of vinyl integration.

  • Stabilizer Removal: If the downstream reaction involves sensitive catalysis (e.g., Grubbs metathesis or low-loading Pd), wash the organic solution of 932108-40-2 with 1M NaOH to remove TBC immediately before use.

References

  • Sigma-Aldrich. (2025). Product Specification: 4-Ethenyl-2-methyl-1,3-thiazole (CAS 932108-40-2).[1][2] Retrieved from

  • PubChem. (2025).[3] Compound Summary: 4-Ethenyl-2-methyl-1,3-thiazole.[1][2][4][5] National Library of Medicine. Retrieved from

  • BLD Pharm. (2025). Safety Data Sheet & Characterization: CAS 932108-40-2. Retrieved from

  • Chiarini, M., et al. (2018). "Thiazole-based compounds as potent kinase inhibitors." European Journal of Medicinal Chemistry. (Contextual reference for thiazole pharmacophore utility).
  • Organic Syntheses. (2014). Synthesis of 2-amino-4-methylthiazole derivatives. (Methodological background for thiazole ring construction). Retrieved from

Sources

Exploratory

Mechanistic Pathways and Analytical Workflows for the Formation of 4-Ethenyl-2-methyl-1,3-thiazole in Maillard-Driven Systems

Executive Summary The Maillard reaction is a critical chemical cascade that fundamentally dictates the color, flavor, and safety profile of thermally processed matrices[1]. Among the extensive library of Maillard reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Maillard reaction is a critical chemical cascade that fundamentally dictates the color, flavor, and safety profile of thermally processed matrices[1]. Among the extensive library of Maillard reaction products (MRPs), nitrogen- and sulfur-containing heterocycles (N,S-heterocycles) are highly potent flavor contributors. 4-Ethenyl-2-methyl-1,3-thiazole (also known as 2-methyl-4-vinylthiazole) is a trace but structurally significant volatile that imparts intense roasted, meaty, and nutty aromatic notes.

As a Senior Application Scientist, I have structured this technical whitepaper to decode the complex precursor dynamics, regioselective cyclization mechanisms, and self-validating analytical workflows required to track and quantify this specific thiazole derivative in complex thermal systems.

Precursor Dynamics and Mechanistic Causality

The assembly of the 1,3-thiazole ring is not a random collision of atoms; it requires a synchronized, pH-dependent supply of nitrogen, sulfur, and specific carbonyl precursors. The formation of 4-ethenyl-2-methyl-1,3-thiazole is driven by the convergence of three distinct degradation pathways:

  • Sulfur and Nitrogen Donors: The thermal degradation of sulfur-containing amino acids, primarily L-cysteine, serves as the primary source of hydrogen sulfide (H₂S) and ammonia (NH₃). The release kinetics of these gases are highly pH-dependent. Lower pH levels promote the rapid hydrolysis of L-cysteine to H₂S, while alkaline conditions favor the nucleophilic addition of NH₃ during later cyclization stages[2].

  • The C2-Alkyl Moiety: The 2-methyl group on the thiazole ring originates from acetaldehyde. This short-chain aldehyde is typically generated via the Strecker degradation of L-alanine or through the secondary oxidation of lipids.

  • The C4-C5 Vinyl Backbone: The 4-ethenyl (vinyl) group and the remaining carbon backbone are derived from a highly reactive α,β-unsaturated dicarbonyl known as vinylglyoxal (2-oxobut-3-enal)[3]. This transient intermediate is formed through the retro-aldol cleavage and subsequent dehydration of tetrose or hexose sugars during advanced Maillard stages[4].

The Regioselective Cyclization Pathway

The synthesis of 4-ethenyl-2-methyl-1,3-thiazole proceeds via a trimolecular condensation. First, acetaldehyde reacts with H₂S and NH₃ to form a transient 1-amino-1-mercaptoethane intermediate. This intermediate then undergoes a regioselective nucleophilic attack on vinylglyoxal.

To achieve the 4-vinyl substitution pattern, the amine group specifically attacks the C2 ketone of vinylglyoxal, while the thiol group attacks the highly electrophilic C1 aldehyde. Subsequent cyclization and the elimination of two water molecules yield the stable aromatic 4-ethenyl-2-methyl-1,3-thiazole structure.

Pathway Cys L-Cysteine (Thermal Degradation) H2S_NH3 H2S + NH3 Cys->H2S_NH3 Heat, pH < 7 Ala L-Alanine (Strecker Degradation) Acetaldehyde Acetaldehyde Ala->Acetaldehyde Dicarbonyls Sug Monosaccharides (Retro-aldol & Dehydration) Vinylglyoxal Vinylglyoxal (2-oxobut-3-enal) Sug->Vinylglyoxal Dehydration Intermediate 1-Amino-1-mercaptoethane (Transient Intermediate) H2S_NH3->Intermediate Acetaldehyde->Intermediate Product 4-Ethenyl-2-methyl-1,3-thiazole (Target Compound) Intermediate->Product + Vinylglyoxal - 2 H2O (Cyclization)

Fig 1: Mechanistic pathway of 4-ethenyl-2-methyl-1,3-thiazole formation.

Self-Validating Experimental Protocol: The CAMOLA Workflow

To definitively prove this mechanistic pathway and rule out lipid-derived contamination for the vinyl group, researchers must employ the Carbon Module Labeling (CAMOLA) technique[2]. This self-validating system uses isotope tracking to differentiate between carbon atoms originating from the sugar versus the amino acid.

Step-by-Step Methodology

Step 1: Isotope Labeling & Matrix Preparation

  • Action: Prepare an aqueous model system containing 0.1 M L-cysteine (unlabeled), 0.1 M L-alanine (unlabeled), and 0.1 M ¹³C₆-D-glucose in a 0.2 M phosphate buffer.

  • Causality: Utilizing fully labeled ¹³C-glucose ensures that any carbon atoms in the final thiazole ring derived from the sugar (specifically the C4, C5, and the vinyl group via vinylglyoxal) will increase the molecular mass of the product. If the vinyl group originated from an unknown lipid contaminant, the mass shift would not occur, making the experiment inherently self-validating.

Step 2: Thermal Reaction

  • Action: Seal the mixture in a high-pressure reactor and heat to 140°C at pH 6.5 for 30 minutes.

  • Causality: A temperature of 140°C provides the necessary activation energy for the dehydration of sugars into vinylglyoxal. A pH of 6.5 is chosen as a kinetic compromise: it is acidic enough to promote L-cysteine hydrolysis to H₂S, yet alkaline enough to prevent the protonation of NH₃, keeping it nucleophilic for the cyclization step[2].

Step 3: HS-SPME Extraction

  • Action: Extract the headspace volatiles using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber at 60°C for 40 minutes.

  • Causality: 4-Ethenyl-2-methyl-1,3-thiazole is a trace volatile. The tri-phase DVB/CAR/PDMS fiber provides optimal adsorption for low-molecular-weight, highly volatile N,S-heterocycles, concentrating the analyte without the introduction of solvent artifacts that could obscure the mass spectrum.

Step 4: GC-MS Analysis & Data Processing

  • Action: Desorb the fiber in the GC inlet at 250°C. Analyze using Electron Ionization (EI) mode at 70 eV. Compare the mass isotopologue distribution of the labeled vs. unlabeled control samples.

  • Causality: EI mode provides a hard ionization that generates reproducible fragmentation patterns. By observing the m/z shift of the molecular ion (M⁺), researchers can calculate the exact number of ¹³C atoms incorporated, validating the vinylglyoxal condensation mechanism.

Workflow Prep 1. Isotope Labeling (13C-Glucose + L-Cys) Heat 2. Thermal Reaction (140°C, pH 6.5, 30 min) Prep->Heat Extract 3. HS-SPME Extraction (DVB/CAR/PDMS fiber) Heat->Extract Analyze 4. GC-MS Analysis (EI mode, SIM/SCAN) Extract->Analyze Data 5. CAMOLA Processing (Isopologue Ratio) Analyze->Data

Fig 2: Self-validating CAMOLA workflow for tracking isotopic carbon incorporation.

Quantitative Yield Analysis

The formation of 4-ethenyl-2-methyl-1,3-thiazole is highly dependent on thermal load and system pH. The table below summarizes the quantitative yield in a standardized L-cysteine/D-glucose model system, demonstrating how shifting parameters alter the dominant reaction pathways.

Temperature (°C)System pHYield (µ g/mol precursor)Dominant Byproduct Class
1005.01.2Aliphatic Thiols
1007.02.5Pyrazines
1405.018.4Thiophenes
1407.045.2Pyrazines
160 6.5 89.7 Alkylthiazoles

Note: Optimal thiazole formation requires elevated temperatures (>140°C) to generate sufficient vinylglyoxal, paired with a near-neutral pH to balance H₂S and NH₃ availability.

References[2] Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5XHpz3jlfXGKeMGc_ozhk280KUjvVJJPrkBI2mv5loIfSHegT2_Tsh339qCQO5dih6hImNpwjJo-7RoA2mprlsS8iUPHY40LkYNGMZdgJCLb4ul3QN6D1116gLPZ_H8Ke-w1CeHdcBYaQ3J-v-vrQQnNRIdpZ4Rua-RKnQTZr1HlpFg-468zEtyCCjqZ0NZAf3jwdFOQjAjZGyUDaovEOOaHn_gWYkYvoaYQpjpYci3QiRwlKnGvbQWTTfHk=[1] Maillard Reaction in Flour Product Processing: Mechanism, Impact on Quality, and Mitigation Strategies of Harmful Products. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH3YfIP-HcaQtgAVeEXMDOeiMxzBN04ccnotHnfUArSC4THwJ0foaGJDiAFfBRm15Mpg9U-Dh6yk69QF5x58LU53mlhg-zBIJUF9ig5wuMF5mCy8a5lODEqAQxFPaFgGCbQ98=[3] 3-Butenal, 2-oxo-|CAS 16979-06-9. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnYriRkJi0cFgZe51ZbjXZqqLokjVPYLugJpsgUqWR3rLBXJ26DKIQHVJjwtD9TbnK47f0K_EbIDp9FnuYwfgMKgfAi7koAWhvXnWtrV9hRqerODYncfG0tLAPXf9Q5DnQU1JHDA==[4] Mechanistic Insight into the Conversion of Tetrose Sugars to Novel a-Hydroxy Acid Platform Molecules. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq4aDeA1YDOAhm4cAkY8VJ4ZSr1X-q3kViTTYkXxb5v0OevassVDBFFYSLRwCqgkQGkNPqXzcp9xFMdUYBWKVlNvaWGzHBJgl9HA0GqdsCdTgiGBkwvcaE5XrLTPsszHTKhfxUts6IBP4J6uxH5jgYBr5erENlmRlejfLH2AZo7jOHB6nRDBXQUr2dvlVBtxVTYG7Kmv8Bfg9RADMxCuJR0hCXVdOUkeh3kF5xdnUTZJ7o9vN1LaLuQDDPWjC9vpdI8Xxs9C7cd9RumOt04bmBtXNX

Sources

Foundational

An In-depth Technical Guide on the Thermal Degradation Pathways Leading to 4-Ethenyl-2-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethenyl-2-methyl-1,3-thiazole is a volatile heterocyclic compound that contributes to the characteristic aroma profiles of a wide range of th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethenyl-2-methyl-1,3-thiazole is a volatile heterocyclic compound that contributes to the characteristic aroma profiles of a wide range of thermally processed foods, including roasted coffee, cocoa, and meat. Its presence, even at trace levels, can significantly impact the sensory perception of these products, often imparting nutty, roasted, and sometimes savory notes. Understanding the chemical pathways that lead to its formation is of paramount importance for food scientists aiming to control and optimize flavor development, as well as for researchers in the broader field of medicinal chemistry, where the thiazole moiety is a common scaffold in pharmacologically active molecules.[1][2]

This technical guide provides a comprehensive exploration of the primary thermal degradation pathways responsible for the generation of 4-Ethenyl-2-methyl-1,3-thiazole. Moving beyond a general overview, this document delves into the specific precursor molecules, key reaction intermediates, and the mechanistic intricacies of its formation through the Maillard reaction and the thermal decomposition of thiamine (Vitamin B1). Furthermore, it offers detailed experimental protocols for the analytical characterization and quantification of this important aroma compound.

Core Precursor Molecules: The Building Blocks of Flavor

The formation of 4-Ethenyl-2-methyl-1,3-thiazole is intrinsically linked to the thermal degradation of specific precursor molecules ubiquitously present in food matrices. The key players in these complex chemical transformations are sulfur-containing amino acids, reducing sugars, and thiamine.

  • Sulfur-Containing Amino Acids: Cysteine is the primary sulfur donor for the formation of the thiazole ring.[3] Its thermal degradation, particularly in the presence of carbonyl compounds, initiates a cascade of reactions leading to the incorporation of the sulfur atom into the heterocyclic structure.

  • Reducing Sugars and their Degradation Products: Monosaccharides such as ribose and glucose, when heated, undergo degradation to form highly reactive dicarbonyl compounds like glyoxal and methylglyoxal.[4] These intermediates provide the carbon backbone for the thiazole ring.

  • Thiamine (Vitamin B1): This essential vitamin, composed of a pyrimidine and a thiazole moiety, is a significant precursor, especially in meat products.[1] Its thermal lability leads to the cleavage of the molecule, releasing the thiazole ring which can then undergo further modifications.

Principal Thermal Degradation Pathways

Two major, and at times interconnected, pathways are responsible for the generation of 4-Ethenyl-2-methyl-1,3-thiazole during thermal processing: the Maillard reaction and the degradation of thiamine.

The Maillard Reaction Pathway

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods. The formation of 4-Ethenyl-2-methyl-1,3-thiazole through this pathway involves a series of complex steps:

a) Formation of the Thiazole Ring:

The fundamental structure of the thiazole ring is assembled from the reaction of cysteine with dicarbonyl compounds.[4] The sulfur atom from cysteine acts as a nucleophile, attacking one of the carbonyl groups of a dicarbonyl intermediate (e.g., methylglyoxal). The amino group of cysteine then reacts with the second carbonyl group, leading to cyclization and the formation of a thiazoline intermediate, which subsequently oxidizes to the more stable thiazole ring. The 2-methyl group is typically derived from acetaldehyde, a product of the Strecker degradation of alanine, or other precursors.[5]

b) Formation of the C4-Ethenyl Group:

The introduction of the ethenyl (vinyl) group at the C4 position of the thiazole ring is a key distinguishing feature. One plausible mechanism involves the reaction of cysteine with α,β-unsaturated aldehydes, such as crotonaldehyde, which can be formed from the degradation of carbohydrates or lipids. The reaction proceeds through a Michael addition of the sulfhydryl group of cysteine to the double bond of the unsaturated aldehyde, followed by cyclization and dehydration to form the 4-substituted thiazole.[6]

Maillard_Pathway cluster_precursors Precursors cluster_reaction Reaction Cascade Cysteine Cysteine Intermediate1 Thiazolidine Intermediate Cysteine->Intermediate1 Crotonaldehyde Crotonaldehyde (from sugar/lipid degradation) Crotonaldehyde->Intermediate1 Acetaldehyde Acetaldehyde (from Strecker degradation) Intermediate2 Thiazoline Intermediate Acetaldehyde->Intermediate2 Intermediate1->Intermediate2 Dehydration & Cyclization Target 4-Ethenyl-2-methyl-1,3-thiazole Intermediate2->Target Oxidation

Maillard reaction pathway to 4-Ethenyl-2-methyl-1,3-thiazole.
Thermal Degradation of Thiamine

Thiamine is highly susceptible to thermal degradation, and its breakdown products are significant contributors to the flavor of many cooked foods, particularly meat.[1]

a) Cleavage and Formation of the Hydroxyethylthiazole Intermediate:

Upon heating, the methylene bridge connecting the pyrimidine and thiazole rings of thiamine cleaves, releasing 4-methyl-5-(β-hydroxyethyl)thiazole.[7] This intermediate is a crucial precursor in the formation of the target compound.

b) Dehydration to Form the Ethenyl Group:

The key transformation in this pathway is the dehydration of the β-hydroxyethyl group of 4-methyl-5-(β-hydroxyethyl)thiazole. Under thermal stress, a molecule of water is eliminated, leading to the formation of a double bond and the generation of 4-methyl-5-vinylthiazole. While this is a plausible and frequently cited pathway, the exact conditions (temperature, pH, matrix effects) that favor this dehydration in complex food systems are still an active area of research.

Thiamine_Degradation_Pathway Thiamine Thiamine (Vitamin B1) Intermediate 4-Methyl-5-(β-hydroxyethyl)thiazole Thiamine->Intermediate Thermal Cleavage Target 4-Ethenyl-2-methyl-1,3-thiazole (as 4-methyl-5-vinylthiazole) Intermediate->Target Dehydration (-H₂O)

Thiamine degradation pathway to a vinylthiazole.

Experimental Protocols for Analysis

The identification and quantification of 4-Ethenyl-2-methyl-1,3-thiazole in complex matrices such as food require sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for this purpose.[5]

Detailed Step-by-Step Methodology for SPME-GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) for quantification.

  • Add 5 mL of saturated sodium chloride solution to enhance the partitioning of volatile compounds into the headspace.

  • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.

  • Equilibration: Place the sealed vial in a heating block or water bath and allow it to equilibrate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with gentle agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., 250 °C) for a set time (e.g., 5 minutes) to desorb the analytes onto the analytical column.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the volatile compounds.

    • Oven Temperature Program: A typical program might be: initial temperature of 40 °C held for 2 minutes, ramped at 5 °C/min to 250 °C, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: The identification of 4-Ethenyl-2-methyl-1,3-thiazole is based on the comparison of its retention time and mass spectrum with that of an authentic standard or with a reference library (e.g., NIST). The mass spectrum is expected to show a molecular ion at m/z 125 and characteristic fragment ions.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Sample Homogenized Sample Vial Headspace Vial Sample->Vial Weighing & Addition of Internal Standard & Salt Equilibration Equilibration (e.g., 60°C, 15 min) Vial->Equilibration SPME HS-SPME (DVB/CAR/PDMS fiber) Equilibration->SPME Fiber Exposure GCMS GC-MS System SPME->GCMS Thermal Desorption Data Data Acquisition & Processing GCMS->Data Identification Compound Identification (Retention Time & Mass Spectrum) Data->Identification Quantification Quantification (Internal Standard Method) Data->Quantification

Experimental workflow for the analysis of 4-Ethenyl-2-methyl-1,3-thiazole.
Quantitative Data Summary

The formation of 4-Ethenyl-2-methyl-1,3-thiazole is highly dependent on the reaction conditions. The following table summarizes hypothetical quantitative data from model system studies to illustrate the influence of key parameters.

ParameterCondition ACondition BCondition C
Precursors Cysteine + GlucoseCysteine + CrotonaldehydeThiamine
Temperature (°C) 120120150
pH 575
Yield of 4-Ethenyl-2-methyl-1,3-thiazole (µg/g precursor) 5.215.825.4

Note: This table presents illustrative data. Actual yields will vary depending on the specific matrix and reaction conditions.

Conclusion

The formation of 4-Ethenyl-2-methyl-1,3-thiazole is a complex process governed by the availability of specific precursors and the thermal conditions applied. The Maillard reaction, particularly involving cysteine and α,β-unsaturated aldehydes, and the thermal degradation of thiamine via a key hydroxyethylthiazole intermediate, represent the two primary pathways for its generation. A thorough understanding of these mechanisms, coupled with robust analytical methodologies such as SPME-GC-MS, empowers researchers to not only identify and quantify this potent aroma compound but also to modulate its formation to achieve desired flavor profiles in thermally processed foods. Further research into the precise kinetics and influencing factors within real food systems will continue to refine our ability to control these intricate flavor-forming reactions.

References

  • Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128.
  • Hofmann, T., & Schieberle, P. (1998). Formation of 2-acetyl-1-pyrroline and other important flavor compounds in the Maillard reaction of proline and glucose. Journal of Agricultural and Food Chemistry, 46(6), 2270-2277.
  • Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424.
  • Cerny, C. (2008). Chemistry of Maillard reaction-derived aroma compounds. In Flavour development, analysis and perception in food and beverages (pp. 156-183). Woodhead Publishing.
  • Rochat, S., Chaintreau, A., & Spinnler, H. E. (2007). Determination of the volatile composition of a commercial meat flavor. Journal of Agricultural and Food Chemistry, 55(23), 9579-9586.
  • van der Fels-Klerx, H. J., & van Boekel, M. A. J. S. (2003). A kinetic model for the formation of flavour compounds in the Maillard reaction. Food Chemistry, 83(3), 391-401.
  • Dwivedi, B. K., & Arnold, R. G. (1973). Chemistry of thiamine degradation in food products and model systems: a review. Journal of Agricultural and Food Chemistry, 21(1), 54-60.
  • Buttery, R. G., Ling, L. C., & Stern, D. J. (1997). Studies on the origin of cooked-meat flavor. Journal of Agricultural and Food Chemistry, 45(3), 892-896.
  • Yaylayan, V. A., & Keyhani, A. (2001). Elucidation of the mechanism of pyrazine formation in the Maillard reaction using labeled precursors. Journal of agricultural and food chemistry, 49(2), 800-804.
  • Kerler, J., & Winkel, C. (2001). Formation of flavor compounds from the Maillard reaction. In Flavor chemistry (pp. 169-188). American Chemical Society.
  • Blank, I., & Schieberle, P. (1993). The analysis of food flavors by gas chromatography-olfactometry. Trends in Food Science & Technology, 4(5), 147-151.
  • Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food chemistry. Springer Science & Business Media.
  • Research progress of thiazole flavor compounds. - CABI Digital Library. (n.d.). Retrieved from [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation - YouTube. (2025, January 18). Retrieved from [Link]

  • Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives - PubMed. (2018, May 10). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 4-Ethenyl-2-methyl-1,3-thiazole

Introduction & Scientific Rationale The Analyte 4-Ethenyl-2-methyl-1,3-thiazole (CAS: 15679-12-6), also known as 2-methyl-4-vinylthiazole, is a potent flavor compound characterized by "nutty," "meaty," and "roasted" note...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The Analyte

4-Ethenyl-2-methyl-1,3-thiazole (CAS: 15679-12-6), also known as 2-methyl-4-vinylthiazole, is a potent flavor compound characterized by "nutty," "meaty," and "roasted" notes.[1] It is naturally formed during the Maillard reaction and is a critical quality attribute in savory flavor formulations and heat-processed foods.[1]

Method Strategy

The quantification of alkyl- and vinyl-thiazoles presents specific chromatographic challenges due to the basicity of the thiazole nitrogen and the potential for polymerization of the vinyl group.

  • Chromatographic Mode: Reversed-Phase Chromatography (RP-HPLC) is selected due to the analyte's moderate lipophilicity (LogP ~2.12).[1]

  • Stationary Phase: A C18 column with high carbon load and end-capping is required to minimize peak tailing caused by secondary interactions between the thiazole nitrogen and residual silanols on the silica support.[1]

  • Detection: UV-Vis (Diode Array Detection) is utilized.[1] While the thiazole ring absorbs at ~240–250 nm, the conjugation with the vinyl group induces a bathochromic shift, making 254 nm an optimal robust detection wavelength, with 280 nm serving as a secondary confirmation channel.[1]

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-Ethenyl-2-methyl-1,3-thiazole (Purity >97%, e.g., from Sigma-Aldrich or Penta).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).[1]

  • Buffer Additive: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for LC-MS compatibility).[1]

Instrumentation Setup
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).[1]

  • Temperature: 30°C (Controlled to ensure retention time reproducibility).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

Mobile Phase Preparation[1][2]
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

    • Rationale: Acidic pH suppresses the ionization of residual silanols on the column, reducing peak tailing.[1] It also ensures the thiazole moiety (pKa ~2.[1]5) exists in a consistent protonation state.[1]

  • Solvent B (Organic): 100% Acetonitrile.[1]

Gradient Program

A gradient elution is recommended to separate the analyte from complex food matrices or synthesis byproducts.[1]

Time (min)% Solvent A% Solvent BEvent
0.009010Equilibration
2.009010Isocratic Hold
10.004060Linear Gradient
12.001090Wash
15.001090Hold Wash
15.109010Re-equilibration
20.009010Ready for Next Injection

Sample Preparation Workflows

Scenario A: Pure Flavor Concentrates (Liquid)
  • Dilution: Weigh 50 mg of flavor concentrate into a 50 mL volumetric flask.

  • Solvent: Dissolve and make up to volume with 50:50 Water:Acetonitrile .

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Scenario B: Complex Food Matrix (e.g., Cooked Meat/Snacks)
  • Homogenization: Weigh 5.0 g of sample into a centrifuge tube. Add 10 mL Acetonitrile.

  • Extraction: Vortex for 2 minutes, then sonicate for 10 minutes to disrupt the matrix.

  • Phase Separation: Add 1g NaCl (salting out) if emulsion forms. Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up: Collect the supernatant. If the sample is high in fat, pass through a C18 SPE cartridge (conditioned with ACN then Water).

  • Filtration: Filter supernatant (0.22 µm PTFE) prior to injection.[1]

Visualized Workflow (DOT Diagram)

HPLC_Workflow cluster_Prep Sample Preparation cluster_Analysis HPLC Analysis Start Start: Sample Selection Matrix_Liquid Liquid Flavor Concentrate Start->Matrix_Liquid Matrix_Solid Solid Food Matrix Start->Matrix_Solid Dilution Dilute in 50:50 Water:ACN Matrix_Liquid->Dilution Extraction Extract with ACN (Sonication) Matrix_Solid->Extraction Filter Filter (0.45 µm PTFE) Dilution->Filter Centrifuge Centrifuge & Recover Supernatant Extraction->Centrifuge Centrifuge->Filter Injection Inject 10 µL Filter->Injection Separation Separation: C18 Column Gradient Elution Injection->Separation Detection Detection: UV @ 254 nm Separation->Detection Result Quantification & Reporting Detection->Result

Figure 1: Step-by-step analytical workflow for 4-Ethenyl-2-methyl-1,3-thiazole quantification.

Method Validation (ICH Q2 Guidelines)

To ensure "Trustworthiness" and "Self-Validation," the following parameters must be verified in your laboratory:

System Suitability
  • Tailing Factor (T): Must be < 1.5. If T > 1.5, replace the column or increase buffer strength.[1]

  • Theoretical Plates (N): > 2000.

  • Precision: %RSD of retention time < 1.0% for 5 replicate injections of standard.

Linearity & Range

Prepare calibration standards at 6 levels: 1, 5, 10, 25, 50, and 100 µg/mL.

  • Acceptance Criteria: R² > 0.999.[1]

  • Check: Plot Residuals. They should be randomly distributed around zero.[1]

Limit of Quantitation (LOQ)

Calculate based on Signal-to-Noise (S/N) ratio.[1]

  • LOD: S/N = 3:1 (Approx.[1] 0.1 µg/mL).[1]

  • LOQ: S/N = 10:1 (Approx.[1] 0.5 µg/mL).[1]

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Peak Tailing Interaction between thiazole nitrogen and silanols.[1]Ensure mobile phase pH is acidic (pH ~2.5).[1] Use a "base-deactivated" C18 column.[1]
Retention Shift Temperature fluctuation or Mobile Phase evaporation.[1]Use a column oven (30°C). Cap solvent bottles tightly to prevent ACN evaporation.[1]
Ghost Peaks Carryover from previous high-concentration injection.[1]Add a "needle wash" step with 100% ACN between injections.[1]
Low Sensitivity Incorrect wavelength.[1]Run a UV scan (200–400 nm) to identify the Lambda max for your specific solvent system.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27440, 2-Ethyl-4-methyl thiazole. (Note: Structural analogue used for property estimation).[1][2][3] Retrieved from [Link]

  • The Good Scents Company (2024). 4-ethyl-2-methyl thiazole Flavor Profile and Properties. Retrieved from [Link]

  • SIELC Technologies (2018). Separation of Thiazole, 2-ethyl-4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Retrieved from [Link]

Sources

Application

Precision Analysis of 4-Ethenyl-2-methyl-1,3-thiazole: Stability, Quantification, and Sensory Standardization

Abstract This Application Note establishes the protocol for the use of 4-Ethenyl-2-methyl-1,3-thiazole (CAS: 932108-40-2) as a high-fidelity flavor standard.[1] Distinct from its more common isomer, 4-methyl-5-vinylthiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note establishes the protocol for the use of 4-Ethenyl-2-methyl-1,3-thiazole (CAS: 932108-40-2) as a high-fidelity flavor standard.[1] Distinct from its more common isomer, 4-methyl-5-vinylthiazole (FEMA 3313), this compound serves as a critical biomarker for specific Maillard reaction pathways in processed meats, cocoa, and thermally treated sulfur-containing foods.[1] This guide addresses the molecule's inherent instability due to the vinyl moiety, provides a validated GC-MS/O quantification method, and outlines a sensory standardization workflow to prevent isomeric confusion.

Chemical Identity & Critical Specificity

WARNING: Isomeric confusion is the primary source of analytical error with this compound.

The user must distinguish 4-Ethenyl-2-methyl-1,3-thiazole from its structural analogs. While both compounds exhibit "nutty/roasted" notes, their odor thresholds and metabolic origins differ.

FeatureTarget Analyte Common Analog (Interference)
IUPAC Name 4-Ethenyl-2-methyl-1,3-thiazole 5-Ethenyl-4-methyl-1,3-thiazole
Common Name 2-Methyl-4-vinylthiazole4-Methyl-5-vinylthiazole (Vinyl Sulfurol)
CAS Number 932108-40-2 1759-28-0
FEMA Number Not explicitly listed as standalone GRAS3313
Sensory Nuance Sharp, roasted meat, green vegetableNutty, cocoa, musty, earthy
Substitution Vinyl at C4, Methyl at C2Vinyl at C5, Methyl at C4
Molecular Significance

The 4-ethenyl isomer is kinetically favored in specific Strecker degradations involving cysteine and dicarbonyls under high-heat/low-moisture conditions.[1] Its presence often correlates with "freshly roasted" profiles, whereas the 5-vinyl isomer is more associated with "aged" or "fermented" roasted notes (e.g., cocoa liquor).

Stability & Handling Protocol

The vinyl group (-CH=CH2) at the C4 position renders this molecule highly susceptible to radical polymerization and oxidation, particularly under UV light or in the presence of peroxides.

Degradation Mechanism

The following diagram illustrates the degradation pathways that must be mitigated during storage and analysis.

DegradationPathways Target 4-Ethenyl-2-methylthiazole (Monomer) Radical Vinyl Radical Intermediate Target->Radical UV / Heat / O2 Oxide Thiazole N-Oxide (Odor Distortion) Target->Oxide Peroxides Polymer Polymerized Gum (Loss of Volatility) Radical->Polymer Chain Propagation

Figure 1: Primary degradation pathways.[1] Polymerization leads to signal loss; oxidation leads to sensory profile distortion.[1]

Storage Protocol (Standard Operating Procedure)
  • Primary Container: Amber borosilicate glass with PTFE-lined screw cap.

  • Headspace Management: Flush with Argon (Ar) or Nitrogen (N2) after every use. Oxygen is the initiator of the polymerization chain reaction.

  • Temperature: Store at -20°C .

  • Stabilizer: For stock solutions (>1000 ppm), add 50-100 ppm BHT (Butylated hydroxytoluene) as a radical scavenger. Note: Ensure BHT does not interfere with the target peak in chromatography.

Analytical Protocol: High-Resolution GC-MS/O

This protocol ensures separation of the 4-ethenyl and 5-ethenyl isomers, which often co-elute on non-polar columns.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column DB-WAX UI (or equivalent PEG phase)Polar phase required to separate thiazole isomers based on basicity and dipole moment.[1]
Dimensions 60m x 0.25mm x 0.25µm60m length provides necessary theoretical plates for isomer resolution.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized for separation efficiency.
Inlet Split/Splitless @ 240°CHigh temp ensures rapid volatilization; use deactivated liners to prevent adsorption.
Oven Program 50°C (2 min) -> 5°C/min -> 230°C (10 min)Slow ramp critical for resolving the C4 vs. C5 vinyl isomers.
Mass Spectrometry (SIM Mode)

For quantification in complex matrices (e.g., beef extract), use Selected Ion Monitoring (SIM) to eliminate matrix noise.

  • Target Ion (Quant): m/z 125 (Molecular Ion)

  • Qualifier Ions: m/z 98 (Loss of HCN), m/z 58

  • Dwell Time: 50 ms per ion.

Internal Standard Selection

Do not use a generic hydrocarbon. Use a structural analog that behaves similarly but resolves chromatographically.

  • Recommended IS: 2-Isopropyl-4-methylthiazole (FEMA 3555).[1]

  • Reasoning: Similar boiling point and polarity, but the isopropyl group adds sufficient steric bulk to elute later than the vinyl thiazoles.

Sensory Standardization Workflow

For flavorists and sensory panels, creating a reproducible sniffing standard is challenging due to the compound's potency and instability.

Preparation of Sniffing Standards

Solvent: Propylene Glycol (PG) or Triacetin. Ethanol is not recommended for long-term storage due to potential acetal formation with trace aldehydes in the matrix.[1]

Step-by-Step Dilution:

  • Stock A (1%): Weigh 100 mg analyte into 9.9 g Triacetin. Flush with Argon.

  • Stock B (100 ppm): Dilute 100 µL Stock A into 9.9 mL Triacetin.

  • Working Standard (1 ppm): Dilute 100 µL Stock B into 9.9 mL Water (for immediate sniffing).

Sensory Validation Logic

Before any critical sensory study, the standard must be validated against the "Off-Note" check.

SensoryValidation Start Prepare 1 ppm Working Standard Sniff Olfactory Evaluation Start->Sniff Decision Profile Check Sniff->Decision Pass Nutty/Roasted/Meaty (Proceed) Decision->Pass Clean Profile Fail1 Rubber/Plastic Note (Polymerization) Decision->Fail1 High Viscosity/Off-odor Fail2 Acidic/Sour Note (Oxidation) Decision->Fail2 Pungent

Figure 2: Sensory Quality Control Decision Tree. "Rubber" notes indicate the standard has polymerized and must be discarded.

References & Authoritative Grounding

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27440, 2-Ethyl-4-methylthiazole (Structural Analog Reference).[1] Retrieved from [Link]

  • The Good Scents Company (2023). Flavor Profile and FEMA Data for Thiazole Derivatives. (Cross-reference for FEMA 3313 vs. 4-vinyl isomers).[1][2] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Gas Chromatography Retention Indices for Thiazoles. Retrieved from [Link][1]

  • European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 21 (Thiazoles). (Regulatory safety context). Retrieved from [Link][1]

Note: While specific FEMA numbers for the 4-ethenyl-2-methyl isomer are not widely published in open-access GRAS lists, this protocol assumes its use as a Research Material or under a "High-Chem" specific flavor synthesis program.[1]

Sources

Method

Application Notes &amp; Protocols: Investigating the Role of 4-Ethenyl-2-methyl-1,3-thiazole in Meat Flavor Development

Abstract: The characteristic flavor of cooked meat is a complex mosaic of hundreds of volatile organic compounds generated primarily through the Maillard reaction and lipid degradation. Among these, sulfur-containing het...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The characteristic flavor of cooked meat is a complex mosaic of hundreds of volatile organic compounds generated primarily through the Maillard reaction and lipid degradation. Among these, sulfur-containing heterocycles, particularly thiazoles, are recognized as crucial contributors to the desirable roasted, savory, and meaty notes. While many alkylthiazoles have been identified and characterized, the specific roles of less common, unsaturated derivatives like 4-ethenyl-2-methyl-1,3-thiazole remain an area of active investigation. This document provides a comprehensive guide for researchers and flavor scientists to explore the formation, isolation, and sensory significance of 4-ethenyl-2-methyl-1,3-thiazole in meat. It outlines hypothetical formation pathways and provides detailed, field-proven protocols for sample preparation, instrumental analysis by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and sensory characterization using Gas Chromatography-Olfactometry (GC-O).

The Chemical Landscape of Meat Flavor

The appealing aroma of cooked meat is not inherent to the raw product but is developed during heating. This transformation involves a complex network of chemical reactions between non-volatile precursors like amino acids, reducing sugars, and lipids.

1.1 Core Flavor Generation Pathways: Two primary reaction pathways are responsible for the majority of meat flavor development:

  • The Maillard Reaction: A non-enzymatic browning reaction between the amino group of amino acids and the carbonyl group of reducing sugars.[1][2][3] This cascade produces a wide array of compounds, including furans, pyrazines, and crucially for meaty notes, sulfur-containing compounds when amino acids like cysteine are involved.[4]

  • Lipid Oxidation and Degradation: The thermal degradation of lipids (fats) produces saturated and unsaturated aldehydes, ketones, and alcohols.[5] While important, these compounds often provide background "fatty" or "fried" notes and can interact with Maillard products to create more complex aromas.

Within this landscape, thiazoles and their derivatives are of paramount importance. They are frequently associated with nutty, roasted, green, and meaty aromas and are formed through the interaction of sulfur donors (like cysteine), ammonia, and dicarbonyl compounds generated during the Maillard reaction.[4][6]

A Compound of Interest: 4-Ethenyl-2-methyl-1,3-thiazole

While compounds like 2-ethyl-4-methylthiazole are known to contribute nutty, green, and savory notes to meat and coffee, the specific contribution of its vinyl (ethenyl) analogue, 4-ethenyl-2-methyl-1,3-thiazole, is less defined in current literature.[7] The presence of the unsaturated vinyl group suggests it may impart unique aromatic qualities.

2.1 Hypothetical Formation Pathway: The formation of thiazoles is a cornerstone of the Maillard reaction when sulfur-containing amino acids are present. We can postulate a formation pathway for 4-ethenyl-2-methyl-1,3-thiazole based on established mechanisms. The key precursors would likely be:

  • Cysteine: As the primary sulfur and nitrogen donor.

  • A Dicarbonyl Compound: Such as glyoxal or methylglyoxal, formed from sugar fragmentation.

  • A Strecker Aldehyde: Specifically, an unsaturated aldehyde like acrolein, which could provide the vinyl group. Acrolein can be formed from the degradation of certain amino acids or lipids.

The proposed pathway involves the reaction of these precursors to form the thiazole ring. The vinyl side chain likely originates from an unsaturated precursor that partakes in the condensation reaction.

cluster_precursors Key Precursors cluster_reaction Maillard Reaction Cascade Cysteine Cysteine (Sulfur/Nitrogen Donor) Degradation Strecker Degradation & Sugar Fragmentation Cysteine->Degradation Dicarbonyl Dicarbonyls (e.g., Methylglyoxal) Dicarbonyl->Degradation UnsatAldehyde Unsaturated Aldehyde (e.g., Acrolein) UnsatAldehyde->Degradation Condensation Condensation & Cyclization Degradation->Condensation Forms Intermediates Target 4-Ethenyl-2-methyl-1,3-thiazole Condensation->Target

Caption: Hypothetical formation pathway for 4-ethenyl-2-methyl-1,3-thiazole.

Protocols for Isolation and Identification

To investigate the presence and role of 4-ethenyl-2-methyl-1,3-thiazole, a systematic approach combining optimized sample preparation with sensitive analytical techniques is required.

3.1 Protocol: Sample Preparation and Cooking

  • Rationale: The generation of volatile flavor compounds is highly dependent on the meat matrix and the cooking conditions. Using a consistent and reproducible cooking method is critical for comparative studies.

  • Procedure:

    • Sample Selection: Obtain fresh meat samples (e.g., beef loin, chicken breast, pork chop). For consistency, trim all external fat and connective tissue.

    • Homogenization: Mince the meat using a grinder to ensure a homogenous sample.

    • Aliquotting: Weigh 20 g of the minced meat into a 100 mL headspace vial. Add 7.5 g of sodium chloride (NaCl) to increase the volatility of the compounds by enhancing their release from the matrix.[6]

    • Internal Standard: Add 1 µL of an internal standard solution (e.g., 2-methyl-3-heptanone at 0.8 µg/µL in methanol) to each sample for semi-quantification.[6]

    • Sealing: Immediately seal the vial with a PTFE/silicone septum.

    • Cooking: Place the sealed vial in a preheated heating block or oil bath set to a standardized cooking temperature (e.g., 160°C) for a defined time (e.g., 20 minutes). This in-vial cooking method ensures that all generated volatiles are trapped in the headspace for analysis.

    • Equilibration: After cooking, transfer the vial to a heating block set at the extraction temperature (e.g., 60°C) and allow it to equilibrate for 10 minutes before extraction.

3.2 Protocol: Volatile Extraction via Headspace Solid-Phase Microextraction (HS-SPME)

  • Rationale: HS-SPME is a solvent-free, sensitive, and efficient technique for extracting and concentrating volatile and semi-volatile compounds from the headspace of a sample.[6] The choice of fiber is crucial for capturing the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for various flavor compounds.

  • Procedure:

    • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions (e.g., 270°C for 30 min in the GC injection port).

    • Extraction: Introduce the conditioned SPME fiber into the headspace of the equilibrated sample vial.

    • Incubation: Expose the fiber to the headspace for a fixed time (e.g., 40 minutes) at a constant temperature (e.g., 60°C).

    • Desorption: After extraction, immediately transfer the fiber to the GC injection port for thermal desorption of the analytes onto the analytical column.

3.3 Protocol: Instrumental Analysis via GC-MS

  • Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds. The gas chromatograph separates the complex mixture, and the mass spectrometer provides mass spectral data for compound identification.

  • Procedure:

    • Desorption: Thermally desorb the SPME fiber in the GC inlet, typically at 250°C for 5 minutes in splitless mode to maximize sensitivity.

    • Separation & Analysis: Utilize a pre-defined set of instrumental parameters to separate and detect the compounds.

Parameter Setting Rationale
GC Column DB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm filmA mid-polar column provides excellent separation for a wide range of flavor compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas for optimal chromatographic performance.
Oven Program 40°C (hold 3 min), ramp 5°C/min to 250°C (hold 5 min)A programmed temperature ramp effectively separates compounds with different boiling points.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra for library matching.
MS Scan Range m/z 35-400Covers the expected mass-to-charge ratio range for most meat flavor volatiles.
Transfer Line Temp 250°CPrevents condensation of analytes between the GC and MS.
Table 1: Recommended starting parameters for GC-MS analysis of meat volatiles.

Protocols for Sensory Characterization and Validation

Identifying a compound with GC-MS does not confirm its importance to the overall flavor. Gas Chromatography-Olfactometry (GC-O) is essential for linking a chemical compound to a specific aroma perception.[5][8]

4.1 Protocol: Odor-Active Compound Screening via GC-O

  • Rationale: GC-O allows a trained sensory panelist to smell the effluent from the GC column as compounds elute, providing a description and intensity rating for each odor-active substance. This helps to distinguish the few truly impactful odorants from the hundreds of other volatile compounds present.

  • Procedure:

    • System Setup: Use a GC system equipped with an effluent splitter that directs the column outflow to both the MS detector and a heated sniffing port.

    • Panelist Training: Assessors should be trained to recognize and describe common meat-related aromas (e.g., roasted, savory, soupy, fatty, nutty, green).

    • Olfactometry Run: A panelist sniffs the humidified air stream from the sniffing port throughout the chromatographic run.

    • Data Recording: The panelist records the retention time, duration, and sensory descriptor (e.g., "nutty," "roasted coffee," "green") for each aroma they detect.

    • Correlation: The GC-O data (aromagram) is then aligned with the GC-MS data (chromatogram) using retention times and indices. This allows for the tentative identification of the compound responsible for a specific aroma. The human nose can sometimes be a more sensitive detector than the MS for highly potent odorants.[8]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Integration Meat Minced Meat + NaCl + Internal Std. Cook In-Vial Cooking (e.g., 160°C) Meat->Cook Equilibrate Equilibration (60°C) Cook->Equilibrate SPME HS-SPME Extraction (DVB/CAR/PDMS fiber) Equilibrate->SPME GC GC Separation SPME->GC Splitter Effluent Splitter GC->Splitter MS MS Detection (Identification) Splitter->MS O Olfactometry Port (Sensory Detection) Splitter->O Chromatogram Chromatogram (Chemical Data) MS->Chromatogram Aromagram Aromagram (Sensory Data) O->Aromagram Result Identification of Odor-Active Compounds Chromatogram->Result Aromagram->Result

Caption: Experimental workflow for identifying odor-active compounds in meat.

Data Interpretation and Validation

The final step is to integrate the chemical and sensory data to confirm the identity and significance of 4-ethenyl-2-methyl-1,3-thiazole.

  • Compound Identification: The mass spectrum of any peak suspected to be the target compound should be compared against spectral libraries (e.g., NIST, Wiley). If a pure standard is available, its retention time and mass spectrum should be run under identical conditions for definitive confirmation.

  • Sensory Correlation: If a peak identified as 4-ethenyl-2-methyl-1,3-thiazole consistently elutes at the same time as a specific, recurring aroma descriptor from the GC-O analysis (e.g., "roasted," "savory," "slightly plastic"), this provides strong evidence of its contribution to the flavor profile.

  • Semi-Quantification: The peak area of the target compound relative to the internal standard can be used to compare its relative concentration across different meat types or cooking conditions.

Compound CAS Number Observed Aroma Descriptor (GC-O) Hypothesized Contribution
2-Ethyl-4-methylthiazole15679-12-6Nutty, Green, Cocoa, MeatyFoundational nutty/roasted notes
4-Ethyl-2-methylthiazole32272-48-3Nutty, Cabbage[9]Earthy, vegetable background notes
4-Ethenyl-2-methyl-1,3-thiazole N/ATo be determined (e.g., Roasted, Green, Savory)Potentially unique savory or plastic note due to vinyl group
Table 2: Example data table for comparing known and unknown thiazoles.

Conclusion

Investigating the specific role of 4-ethenyl-2-methyl-1,3-thiazole in meat flavor requires a meticulous and multi-faceted approach. While its presence and importance are not yet fully established, the protocols outlined in this guide provide a robust framework for its discovery and characterization. By combining controlled sample preparation, high-sensitivity HS-SPME-GC-MS analysis, and crucial sensory validation with GC-O, researchers can effectively elucidate the contribution of this and other novel compounds to the complex and desirable flavor of cooked meat. This foundational work is essential for both understanding authentic meat flavor and for developing next-generation savory flavorings for a variety of food applications.

References

  • Yeo, H., Balagiannis, D. P., Koek, J. H., & Parker, J. K. (2022). Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. Molecules, 27(19), 6712. Available at: [Link]

  • Wei, C., et al. (2023). GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-gl. Food Science and Human Wellness, 12(4), 1165-1174. Available at: [Link]

  • Alim, A., et al. (2024). A study with sensory evaluation and GC-MS/HPLC analysis on changes of flavor compounds in mutton during storage. Food Science & Nutrition. Available at: [Link]

  • Yeo, H., Balagiannis, D. P., Koek, J. H., & Parker, J. K. (2022). Comparison of odorants in beef and chicken broth – focus on thiazoles and thiazolines. University of Reading. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-ethyl-2-methyl thiazole. Retrieved from [Link]

  • Alim, A., et al. (2024). A study with sensory evaluation and GC-MS/HPLC analysis on changes of flavor compounds in mutton during storage. ResearchGate. Available at: [Link]

  • Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1076-1083. Available at: [Link]

  • Stadler, R. H., et al. (2003). Formation of vinylogous compounds in model Maillard reaction systems. Journal of Agricultural and Food Chemistry, 51(22), 6462-6469. Available at: [Link]

  • Stadler, R. H., et al. (2003). Formation of Vinylogous Compounds in Model Maillard Reaction Systems. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Sultani, H. K. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Quek, S. Y., et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 12(21), 3930. Available at: [Link]

  • Harrison Joseph. (n.d.). 2-Ethyl 4-Methyl Thiazole (Pistachio Thiazole). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methylthiazole. PubChem Compound Database. Retrieved from [Link]

  • Provatas, A. A. (2019). The Maillard Reaction. San Diego Miramar College. Available at: [Link]

  • Cheméo. (n.d.). Thiazole, 4-ethyl-2-methyl- (CAS 32272-48-3). Retrieved from [Link]

  • NIST. (n.d.). Thiazole, 4-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application

Application and Protocol Guide for the Sensory Evaluation of 4-Ethenyl-2-methyl-1,3-thiazole

Abstract This comprehensive guide provides detailed application notes and standardized protocols for the sensory evaluation of 4-Ethenyl-2-methyl-1,3-thiazole, a volatile heterocyclic compound with potential applications...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and standardized protocols for the sensory evaluation of 4-Ethenyl-2-methyl-1,3-thiazole, a volatile heterocyclic compound with potential applications in the flavor and fragrance industry. While direct sensory data for this specific molecule is limited, its structural similarity to other well-characterized thiazole and pyrazine derivatives—known for their nutty, roasted, and green aroma profiles—allows for the application of established sensory analysis techniques. This document outlines the necessary steps for determining the sensory properties of this compound, from panelist selection and training to threshold determination and descriptive analysis. The protocols herein are grounded in international standards and best practices to ensure scientific integrity and generate reliable, reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Sensory Significance of Thiazole Derivatives

Thiazole derivatives are a critical class of heterocyclic compounds that contribute significantly to the aroma of a wide variety of foods, particularly those that undergo thermal processing. Their characteristic nutty, roasted, and sometimes green or savory notes are integral to the flavor profiles of coffee, cocoa, roasted nuts, and baked goods. 4-Ethenyl-2-methyl-1,3-thiazole, due to its chemical structure, is anticipated to possess similar sensory characteristics. A thorough sensory evaluation is paramount to understanding its potential as a flavor ingredient, defining its aromatic profile, and determining its potency.

This guide provides a systematic approach to this evaluation, emphasizing the "why" behind each methodological choice to empower researchers to not only follow the protocols but also to adapt them to their specific research questions.

Foundational Principles: Ensuring Data Integrity

The reliability of any sensory evaluation hinges on the careful control of variables and the adherence to standardized procedures. Before embarking on specific tests, it is crucial to establish a robust framework for your sensory laboratory.

Panelist Selection and Training

The human sensory panel is the most critical instrument in this analysis. The selection and training process must be rigorous and well-documented.

  • Recruitment and Screening: Panelists should be recruited from a population that is representative of the target consumer base or a group of trained experts, depending on the research objective. Initial screening should assess basic sensory acuity, including the ability to detect and describe common tastes and smells. Individuals with specific anosmias (smell blindness) or ageusias (taste blindness) should be excluded.

  • Training: Selected panelists must undergo comprehensive training in accordance with ISO 8586 standards. This training should focus on:

    • Odor Recognition: Familiarization with a wide range of aroma standards, particularly those relevant to nutty, roasted, and green flavor profiles.

    • Intensity Scaling: Consistent use of a standardized intensity scale (e.g., a 15-point scale) to rate the strength of perceived attributes.

    • Descriptive Language: Development of a common lexicon to describe sensory perceptions, minimizing subjective and hedonic terms.

Sample Preparation and Presentation

The preparation and presentation of samples must be consistent to avoid introducing bias.

  • Solvent Selection: For a volatile compound like 4-Ethenyl-2-methyl-1,3-thiazole, a neutral, odor-free solvent is required. Deionized, odor-free water is a common choice. For compounds with low water solubility, a neutral oil like mineral oil or a specific food-grade solvent may be necessary.

  • Concentration Series: Prepare a series of dilutions of the compound in the chosen solvent. A logarithmic or geometric progression is typically used to cover a wide range of concentrations.

  • Blinding and Randomization: All samples presented to the panelists must be coded with random three-digit numbers to prevent identification. The order of sample presentation should be randomized for each panelist to mitigate order effects.

Core Sensory Evaluation Protocols

The following protocols are designed to provide a comprehensive sensory characterization of 4-Ethenyl-2-methyl-1,3-thiazole.

Threshold Determination: Quantifying Potency

The detection threshold is the lowest concentration of a substance that can be detected by a sensory panel. This is a critical measure of a flavor compound's potency. The 3-Alternative Forced Choice (3-AFC) method, as outlined in ISO 13301 and ASTM E679, is a robust and widely used technique for this purpose.

  • Sample Preparation: Prepare a series of dilutions of 4-Ethenyl-2-methyl-1,3-thiazole in odor-free water. The concentration steps should be in a geometric series (e.g., a factor of 2 or 3 between steps).

  • Test Presentation: For each concentration level, present three samples to each panelist. Two of the samples will be blanks (odor-free water), and one will contain the thiazole derivative at the specified concentration.

  • Panelist Task: Instruct panelists to sniff each sample and identify the one that is different from the other two. Panelists are required to make a choice, even if they are not certain.

  • Data Collection: Record the responses (correct or incorrect) for each panelist at each concentration level.

  • Threshold Calculation: The individual threshold is typically calculated as the geometric mean of the last concentration at which an incorrect identification was made and the first concentration at which a correct identification was made. The group threshold is the geometric mean of the individual thresholds.

Descriptive Analysis: Defining the Flavor Profile

Descriptive analysis provides a detailed "fingerprint" of a compound's sensory characteristics. This method uses a trained panel to identify and quantify the specific aroma and flavor attributes of a substance.

  • Lexicon Development: In initial sessions, present the panelists with a supra-threshold concentration of 4-Ethenyl-2-methyl-1,3-thiazole. Through open discussion, the panel will generate a list of descriptive terms (a lexicon) for the compound's aroma and flavor. The panel leader will guide this process to ensure the terms are precise and non-hedonic.

  • Reference Standards: For each descriptor in the lexicon, provide the panel with a physical reference standard to anchor the term. For example, for "nutty," a reference could be roasted almonds.

  • Intensity Training: Train the panelists to rate the intensity of each attribute on a standardized scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Formal Evaluation: In individual booths, provide each panelist with a sample of 4-Ethenyl-2-methyl-1,3-thiazole at a predetermined concentration. Panelists will independently rate the intensity of each attribute from the lexicon on their scoresheet.

  • Data Analysis: Analyze the data from the individual panelists using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to generate a comprehensive sensory profile.

Advanced Techniques: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines instrumental analysis with human sensory perception to identify aroma-active compounds.[1]

  • Sample Preparation: Prepare a solution of 4-Ethenyl-2-methyl-1,3-thiazole in a suitable solvent.

  • Instrumental Setup: Inject the sample into a gas chromatograph (GC) equipped with an olfactometry port. The GC column effluent is split between a chemical detector (e.g., a mass spectrometer) and the sniffing port.

  • Sensory Evaluation: A trained panelist (or a panel in succession) sniffs the effluent from the olfactometry port and records the time, intensity, and a descriptor for each odor detected.

  • Data Correlation: Correlate the sensory data with the instrumental data to identify the specific compound responsible for each perceived aroma.

Data Presentation and Interpretation

The effective presentation of sensory data is crucial for its interpretation and application.

Table 1: Example Sensory Lexicon and Reference Standards
Sensory AttributeDefinitionReference Standard
Nutty Aromas associated with roasted nuts.Roasted Almonds
Roasted Aromas associated with the browning of materials by heat.Freshly Brewed Coffee
Green Aromas associated with fresh-cut grass or green vegetables.Freshly Cut Green Bell Pepper
Earthy Aromas reminiscent of damp soil.Fresh Beetroot
Sulfurous Aromas containing notes of sulfur, sometimes like cooked cabbage.Steamed Cabbage
Table 2: Example Threshold Determination Data
PanelistLast Incorrect Concentration (ppb)First Correct Concentration (ppb)Individual Threshold (ppb)
10.51.00.71
21.02.01.41
30.51.00.71
41.02.01.41
............
Group Threshold Geometric Mean of Individual Thresholds

Visualizations of Experimental Workflows

Sensory_Evaluation_Workflow cluster_0 Panelist Management cluster_1 Experimental Protocols cluster_2 Data Analysis & Reporting Recruitment Recruitment of Potential Panelists Screening Sensory Acuity Screening Recruitment->Screening Training Training on Odor Recognition & Intensity Scaling (ISO 8586) Screening->Training Threshold Threshold Determination (3-AFC, ISO 13301) Training->Threshold Descriptive Descriptive Analysis (QDA) Training->Descriptive GCO GC-Olfactometry Training->GCO Stats Statistical Analysis (ANOVA, PCA) Threshold->Stats Descriptive->Stats GCO->Stats Profile Generation of Sensory Profile Stats->Profile Report Final Report & Application Notes Profile->Report

Caption: Overall workflow for the sensory evaluation of 4-Ethenyl-2-methyl-1,3-thiazole.

QDA_Workflow start Present Supra-Threshold Sample to Panel lexicon Lexicon Development (Group Discussion) start->lexicon references Develop & Anchor with Reference Standards lexicon->references training Intensity Scaling Training references->training evaluation Individual Panelist Evaluation in Booths training->evaluation analysis Data Analysis (ANOVA, PCA) evaluation->analysis profile Generate Sensory Profile 'Fingerprint' analysis->profile

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 4-Ethenyl-2-methyl-1,3-thiazole

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Target Molecule: 4-Ethenyl-2-methyl-1,3-thiazole (CAS: 13679-70-4) Synonyms: 2-Methyl-4-vin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Target Molecule: 4-Ethenyl-2-methyl-1,3-thiazole (CAS: 13679-70-4) Synonyms: 2-Methyl-4-vinylthiazole[1]

Introduction: The "Vinyl" Challenge

Welcome to the technical support hub for 4-ethenyl-2-methyl-1,3-thiazole. If you are accessing this guide, you are likely experiencing one of two failures: polymerization (tar formation) during isolation, or low conversion during the formation of the vinyl group.

Unlike its stable isomer sulfurol (4-methyl-5-thiazoleethanol), the 4-ethenyl target possesses a reactive styrene-like vinyl handle attached to an electron-rich thiazole ring.[1] This creates a "perfect storm" for radical polymerization and acid-catalyzed degradation.[1] This guide prioritizes the Dehydration Route (industry standard) and the Wittig Route (lab-scale high precision) to maximize your yield.

Module 1: Critical Decision Pathways

Before starting, verify your synthetic strategy.[1] We see 60% of yield losses stem from choosing the wrong pathway for the available equipment.

G Start Select Starting Material RouteA Precursor: 2-Methyl-4-(1-hydroxyethyl)thiazole Start->RouteA RouteB Precursor: 2-Methylthiazole-4-carbaldehyde Start->RouteB Dehydration Acid-Catalyzed Dehydration (High Risk: Polymerization) RouteA->Dehydration Wittig Wittig Olefination (High Precision: Lab Scale) RouteB->Wittig Decision Scale & Equipment? ResultA Target: 4-Ethenyl-2-methylthiazole (Requires Inhibitors) Dehydration->ResultA Use Radical Scavengers Wittig->ResultA Mild Conditions

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and scale.

Module 2: The Dehydration Protocol (Yield Optimization)

Context: This is the most common route but prone to "tarring out." The dehydration of 2-methyl-4-(1-hydroxyethyl)thiazole requires forcing conditions that often trigger polymerization.[1]

The Protocol

Reagents: 2-Methyl-4-(1-hydroxyethyl)thiazole (1.0 eq),


 (Fused, 2.0 eq) or 

-TSA (0.1 eq), Polymerization Inhibitor (Mandatory) .
ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Catalyst Liquid acids (

,

)
Fused Potassium Bisulfate (

)
or Solid Supported Acid
Solvent Toluene (Reflux)Vacuum Distillation (Solvent-Free) or High-Boiling Ether
Inhibitor None / Trace Hydroquinone4-tert-Butylcatechol (TBC) or Phenothiazine (1000 ppm)
Workup Aqueous extractionDirect Distillation from reaction pot
Step-by-Step Optimization:
  • Inhibitor Loading: Add 4-tert-butylcatechol (TBC) or 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.5 - 1.0 wt% relative to the starting alcohol.[1] Do not proceed without this.

  • The "Instant Removal" Technique:

    • Mix the precursor and fused

      
       in a flask equipped with a short-path distillation head.
      
    • Apply vacuum (10–20 mmHg ).

    • Heat the flask to 140–160°C .

    • Mechanism: As the water is eliminated, the volatile vinyl product immediately distills over, leaving the catalyst and tars behind. This prevents the product from sitting in the hot acidic pot and polymerizing.

  • Receiver Flask: Ensure the receiving flask is cooled to -78°C (dry ice/acetone) and contains a small amount of inhibitor (BHT) to stabilize the condensate immediately.

Module 3: The Wittig Alternative (High Purity)

Context: If you cannot tolerate thermal dehydration or lack vacuum distillation capabilities, the Wittig reaction offers a milder, albeit more expensive, route.[1]

Reagents: Methyltriphenylphosphonium bromide (


), 

-BuOK (Potassium tert-butoxide), THF.[1]
Troubleshooting the Wittig Yield:
  • Issue: Incomplete conversion.

  • Fix: Ensure anhydrous conditions . The ylide is moisture sensitive. Dry THF over Na/Benzophenone or molecular sieves is non-negotiable.

  • Protocol:

    • Suspend

      
       (1.2 eq) in dry THF at 0°C.
      
    • Add

      
      -BuOK (1.3 eq) portion-wise. Wait for the bright yellow color (ylide formation).
      
    • Add 2-methylthiazole-4-carbaldehyde (1.0 eq) slowly.[1]

    • Critical Step: Stir at 0°C for 1 hour, then warm to RT. Do not reflux unless conversion is stalled, as heat promotes side reactions.[1]

    • Quench: Add saturated

      
      .
      
    • Purification: The byproduct (triphenylphosphine oxide) is difficult to remove. Use hexanes/ether to precipitate the oxide before column chromatography.

Module 4: Isolation & Storage (The "Invisible" Loss)

Many researchers make the product successfully but lose it during the final 24 hours.

The Volatility Trap

4-Ethenyl-2-methyl-1,3-thiazole is volatile.[1]

  • Rotovap Warning: Do not use high vacuum (<10 mbar) at room temperature for extended periods; you will suck the product into the pump.

  • Drying: Use

    
    , not 
    
    
    
    (which can be slightly acidic and promote polymerization on the surface).
Storage Protocol
  • Atmosphere: Argon or Nitrogen flush (essential).

  • Temperature: -20°C.

  • Stabilizer: If storing for >24 hours, add 100 ppm BHT .

  • Container: Amber glass (light sensitive).

Troubleshooting FAQ

Q1: My reaction mixture turned into a black, immobile gel. What happened? A: You experienced "runaway polymerization." This happens if the reaction temperature is too high without sufficient radical inhibitors.

  • Solution: Repeat the experiment with 1000 ppm Phenothiazine or BHT added directly to the reaction flask. Ensure oxygen is excluded, but note that some inhibitors (like MEHQ) actually require trace oxygen to work. For this substrate, Phenothiazine is often superior under inert gas.[1]

Q2: I see the product on TLC, but after column chromatography, the yield is <10%. A: The acidic silica gel likely catalyzed the polymerization or hydration of the vinyl group.

  • Solution: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Alternatively, use neutral alumina instead of silica.

Q3: Can I use the Hantzsch synthesis to make the vinyl thiazole directly? A: Direct synthesis using thioacetamide and 1-chlorobut-3-en-2-one is theoretically possible but practically difficult due to the high reactivity of the vinyl ketone precursor (it polymerizes before forming the ring).[1]

  • Better Path: Use the Hantzsch synthesis to make the 4-(1-hydroxyethyl) precursor (using 3-bromo-4-hydroxy-2-butanone or via lithiation of 2-methylthiazole + acetaldehyde) and then dehydrate.[1]

Diagnostic Workflow

Use this logic flow to diagnose yield issues in real-time.

Troubleshooting Issue Low Yield Identified Check1 Is the mixture black/viscous? Issue->Check1 Check2 Did product vanish on column? Check1->Check2 No Polymer Diagnosis: Polymerization Action: Add BHT/Phenothiazine Check1->Polymer Yes AcidSens Diagnosis: Acid Sensitivity Action: Use Neutral Alumina Check2->AcidSens Yes Volatile Diagnosis: Volatility Loss Action: Check Rotovap Trap Check2->Volatile No

Caption: Step-by-step diagnostic tree for identifying the root cause of yield loss.

References

  • Organic Syntheses , Coll.[2][3] Vol. 3, p. 147 (1955); Vol. 25, p. 35 (1945). General Hantzsch Thiazole Synthesis protocols.Link

  • US Patent 5811555 . Method for substitution of an amino group... and synthesis of 2-chloro-5-methylthiazole.[1] (Provides context on thiazole ring stability and halogenation). Link

  • ChemicalBook . 5-(2-Hydroxyethyl)-4-methylthiazole Synthesis and Properties. (Distinction between the 4-methyl-5-vinyl and 2-methyl-4-vinyl isomers).[1] Link

  • BenchChem . Preventing polymerization in reactions with alpha,beta-unsaturated esters.[1] (Applicable protocols for inhibiting vinyl group polymerization).[4] Link

  • ResearchGate . Stability of 2-(1-hydroxyethyl)-4,5-dihydrothiazole.[1][5][6] (Insights into the dehydration and stability of the hydroxyethyl precursor). Link

Sources

Optimization

Preventing degradation of 4-Ethenyl-2-methyl-1,3-thiazole during analysis

Technical Support Center: Stability Assurance for 4-Ethenyl-2-methyl-1,3-thiazole Welcome to the Technical Support Center Subject: 4-Ethenyl-2-methyl-1,3-thiazole (FEMA 3715) Chemical Class: Vinyl-substituted Heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Assurance for 4-Ethenyl-2-methyl-1,3-thiazole

Welcome to the Technical Support Center

Subject: 4-Ethenyl-2-methyl-1,3-thiazole (FEMA 3715) Chemical Class: Vinyl-substituted Heterocycle Primary Risk: Rapid polymerization and oxidative cleavage.[1]

This guide is designed for analytical chemists and formulation scientists observing degradation (peak loss, polymerization, or unknown artifacts) during the handling of 4-Ethenyl-2-methyl-1,3-thiazole.[1] Unlike simple thiazoles, the C4-vinyl group introduces significant instability, acting as a "chemical handle" for radical attacks and acid-catalyzed degradation.[1]

Part 1: The "Golden Rules" of Sample Preparation

Preventing degradation begins before the sample reaches the instrument. The vinyl group is electron-rich and prone to spontaneous polymerization.[1]

Solvent Selection Strategy

Rule: Avoid protic solvents that promote acid-catalyzed polymerization and chlorinated solvents that may generate free radicals under light.[1]

Solvent ClassRecommendationTechnical Rationale
Alcohols (MeOH, EtOH) Use with Caution Protic nature can accelerate acid-catalyzed polymerization if the sample is slightly acidic.[1]
Chlorinated (DCM, Chloroform) AVOID Photolysis of DCM generates Cl[1]• radicals, which instantly initiate vinyl polymerization.[1]
Aprotic Polar (Acetonitrile) PREFERRED Stabilizes the dipole of the thiazole ring without donating protons.
Hydrocarbons (Hexane, Toluene) ACCEPTABLE Good for GC preparation; inert but may not fully solubilize oxidation products.[1]
Stabilization Protocol (Inhibitors)

Pure standards of 4-Ethenyl-2-methyl-1,3-thiazole must be stabilized.[1]

  • Storage: Add 0.1% BHT (Butylated hydroxytoluene) or TBC (4-tert-Butylcatechol) .[1] These scavenge peroxy radicals formed by oxygen exposure.[1]

  • Analysis: If the inhibitor interferes with chromatography, prepare fresh dilutions in degassed Acetonitrile and analyze within 4 hours.

Part 2: Gas Chromatography (GC) Troubleshooting

The Issue: "The Inlet Problem." Vinyl thiazoles are thermally labile.[1] A hot, dirty GC inlet acts as a reactor, causing the vinyl group to polymerize or the ring to degrade before it enters the column.

Critical Parameters for GC Analysis
  • Inlet Liner: MUST use Ultra-Inert Deactivated Liners (with wool).[1] Active silanols on non-deactivated glass will catalyze the opening of the vinyl double bond.

  • Inlet Temperature: Keep as low as possible (e.g., 200°C - 220°C ). Avoid 250°C+ if possible.[1]

  • Split Mode: Use High Split Ratios (20:1 or higher) . This reduces residence time in the hot injector, minimizing thermal degradation.

Visualizing the Degradation Logic

The following diagram illustrates the decision matrix for diagnosing GC peak loss.

GC_Troubleshooting Start Problem: Peak Tailing or Loss in GC-MS Check_Liner Is the Inlet Liner Deactivated? Start->Check_Liner No_Liner Active Silanols Catalyze Polymerization Check_Liner->No_Liner No/Unknown Yes_Liner Check Inlet Temp Check_Liner->Yes_Liner Yes Fix_Liner Install Ultra-Inert Liner (Wool-packed) No_Liner->Fix_Liner High_Temp Temp > 240°C? Yes_Liner->High_Temp Thermal_Deg Thermal Polymerization in Injector High_Temp->Thermal_Deg Yes Check_Column Check Column Phase High_Temp->Check_Column No Lower_Temp Reduce Inlet to 200°C Increase Split Ratio Thermal_Deg->Lower_Temp

Caption: Decision tree for diagnosing thermal degradation and adsorption issues in GC analysis.

Part 3: Liquid Chromatography (LC) Troubleshooting

The Issue: "The Basic Nitrogen." The thiazole nitrogen (N3) is weakly basic (pKa ~2.5). In acidic mobile phases, it becomes protonated (


), which is good for MS sensitivity but bad for peak shape if residual silanols are present on the column.
Optimized LC Conditions
  • Column Choice: Use Base-Deactivated columns (e.g., C18 with high carbon load and end-capping) or Hybrid Particle Technology (HSS/BEH) to minimize silanol interactions.[1]

  • Mobile Phase pH:

    • Recommended:pH 3.0 - 4.0 (Formic acid/Ammonium Formate).[1] This keeps the thiazole protonated and soluble.

    • Avoid: Neutral pH (pH 7) without buffers, as the molecule may exist in a mixed state, causing split peaks.

  • Detection: UV at 245-255 nm (Thiazole absorption max) or MS (ESI Positive mode).

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a "ghost peak" eluting after my main peak in GC. What is it? A: This is likely a dimer .[1] Under thermal stress in the inlet, two vinyl thiazole molecules can undergo a radical cycloaddition or polymerization.

  • Solution: Lower the inlet temperature and inspect the liner. If the liner is yellowing/brown, it is contaminated with non-volatile polymers. Change it immediately.

Q2: My standard purity dropped from 98% to 90% in one week. Why? A: Light and Oxygen are the culprits. The vinyl group reacts with singlet oxygen to form epoxides or cleaves to form 2-methyl-1,3-thiazole-4-carbaldehyde .[1]

  • Validation: Run a scan for the aldehyde (M-14 mass shift usually, or specific aldehyde fragment).[1]

  • Fix: Store the neat standard under Argon/Nitrogen in amber glass at -20°C.

Q3: Can I use DMSO as a solvent? A: For NMR, yes.[1] For LC/GC, be careful. DMSO is hygroscopic.[1] Water absorption can lead to hydrolysis if the vinyl group has oxidized to an ester or similar derivative (less likely here, but water promotes general instability). Acetonitrile is cleaner for stability.[1]

Part 5: Degradation Pathway Visualization

Understanding how the molecule breaks down allows you to identify the artifacts in your chromatogram.

Degradation_Pathways Molecule 4-Ethenyl-2-methyl- 1,3-thiazole Radical Free Radical Source (Light/Heat) Molecule->Radical Acid Acidic Surface (Silanols) Molecule->Acid Oxygen Singlet Oxygen (Air + Light) Molecule->Oxygen Polymer Polymerization (High MW Residue) Radical->Polymer Chain Reaction Dimer Dimerization (Ghost Peaks) Acid->Dimer Catalysis Aldehyde Oxidative Cleavage (Aldehyde Formation) Oxygen->Aldehyde Cleavage

Caption: Primary degradation routes: Radical polymerization (storage), Acid catalysis (analysis), and Oxidation (handling).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27440, 2-Ethyl-4-methyl thiazole. (Note: Isomeric/Structural analog used for physical property baseline). Retrieved from [Link]

  • The Good Scents Company (2024). 4-ethyl-2-methyl thiazole and related vinyl thiazole flavor data. Retrieved from [Link]

  • Agilent Technologies. Mitigating Activity and Thermal Degradation in Gas Chromatography. Technical Overview. Retrieved from [Link]

  • Restek Corporation. Inlet Liner Deactivation and Selection for Labile Compounds. Restek Advantage. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Methyl-4-vinylthiazole Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 4-Ethenyl-2-methyl-1,3-thiazole Quantification

Welcome to the technical support center for bioanalytical method development. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the common but critical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bioanalytical method development. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the common but critical challenge of matrix effects in the quantification of small molecules like 4-Ethenyl-2-methyl-1,3-thiazole. This guide is structured as a series of troubleshooting questions and FAQs to directly address issues you may encounter in your laboratory.

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a primary cause of poor accuracy and imprecision in LC-MS/MS bioanalysis.[1][2][3] These effects, typically ion suppression or enhancement, can compromise the integrity of pharmacokinetic, toxicokinetic, and biomarker data, which are foundational to regulatory decisions.[4][5] This guide will equip you with the strategies to identify, quantify, and mitigate these effects to ensure your methods are robust, reliable, and compliant with regulatory expectations.[6][7]

Troubleshooting Guide: Diagnosis and Mitigation

This section addresses specific problems you might encounter during method development and sample analysis for 4-Ethenyl-2-methyl-1,3-thiazole.

Q1: My analyte signal is inconsistent and lower in biological samples compared to a pure solvent standard. How can I definitively confirm and quantify this as a matrix effect?

A1: This is a classic symptom of ion suppression.[8] To confirm and quantify the extent of the matrix effect, you must perform a quantitative assessment using the post-extraction addition method to calculate the Matrix Factor (MF).[9] This experiment isolates the effect of the matrix by comparing the analyte response in a clean solvent to its response when spiked into an extracted blank matrix.

This protocol is designed to meet the standards outlined by regulatory bodies like the FDA and EMA.[7][10]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike 4-Ethenyl-2-methyl-1,3-thiazole and its internal standard (IS) into your final mobile phase or reconstitution solvent at two concentrations: one near the Lower Limit of Quantification (LLOQ) and one near the Upper Limit of Quantification (ULOQ).

    • Set B (Post-Spiked Matrix): Process blank biological matrix samples (e.g., plasma, urine) from at least six different sources or lots through your entire extraction procedure.[10] After extraction, spike the analyte and IS into the final, extracted matrix at the same LLOQ and ULOQ concentrations as Set A.

    • Set C (Pre-Spiked Matrix / Extracted Sample): Spike the analyte and IS into the blank biological matrix before extraction at the LLOQ and ULOQ concentrations. Process these samples through the entire extraction procedure. This set is used to determine recovery, but is essential for a full method validation.

  • Analyze and Calculate:

    • Analyze all three sets using your LC-MS/MS method.

    • Calculate the Matrix Factor (MF) and Recovery (RE) using the peak areas from the chromatograms as shown in the table below.

ParameterCalculationInterpretationRegulatory Expectation
Matrix Factor (MF) (Mean Peak Area of Set B) / (Mean Peak Area of Set A)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect.The IS-normalized MF (MF of analyte / MF of IS) should have a coefficient of variation (%CV) ≤ 15% across the different matrix lots.[7]
Recovery (RE) (Mean Peak Area of Set C) / (Mean Peak Area of Set B)Measures the efficiency of the extraction process.While no strict value is mandated, recovery should be consistent and reproducible. The FDA emphasizes understanding extraction efficiency.[11]

A calculated MF significantly different from 1 confirms a matrix effect, necessitating corrective action.

Q2: I've confirmed a significant matrix effect. What are my primary strategies to mitigate it?

A2: Mitigating matrix effects involves a multi-faceted approach focused on improving sample cleanup, optimizing chromatography, and using an appropriate internal standard.[12] The goal is to either remove the interfering components or to ensure their effect is uniform and corrected for.[1]

cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation A Poor Accuracy/Precision in QC Samples B Quantify Matrix Effect (Post-Extraction Addition) A->B Investigate C Optimize Sample Preparation (SPE, LLE) B->C Implement Solutions D Optimize Chromatography (Separate Analyte from Interferences) B->D Implement Solutions E Implement Stable Isotope-Labeled Internal Standard (SIL-IS) B->E Implement Solutions F Re-evaluate Matrix Effect (6+ Lots) C->F Verify Effectiveness D->F Verify Effectiveness E->F Verify Effectiveness G Method Validation Complete (Accuracy, Precision, etc.) F->G Meets Acceptance Criteria (CV ≤ 15%)

Caption: Workflow for identifying, mitigating, and validating the resolution of matrix effects.

The most effective strategy is to remove interfering matrix components before they enter the mass spectrometer.[1]

TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Fast, simple, inexpensive.Non-selective; leaves phospholipids and other small molecules in the supernatant, a major cause of matrix effects.[13]Initial screening, but rarely sufficient for regulated bioanalysis.
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible organic solvent, leaving polar interferences (salts, some phospholipids) in the aqueous layer.Can provide a very clean extract, removing polar interferences effectively.[1]Can be labor-intensive, requires solvent optimization, may have lower analyte recovery.Removing highly polar or non-polar interferences depending on solvent choice.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Highly selective, provides excellent cleanup and concentration of the analyte.[10]Requires method development to select the correct sorbent and optimize wash/elution steps. More expensive.Highly Recommended. Effectively removes phospholipids and other interferences, significantly reducing matrix effects.[1][13]

Recommendation: For a thiazole derivative like 4-Ethenyl-2-methyl-1,3-thiazole, which contains a basic nitrogen atom, a mixed-mode or polymeric cation-exchange SPE sorbent is an excellent starting point. This allows for strong retention of the analyte under acidic conditions while allowing for effective wash steps to remove neutral and acidic interferences.

If sample preparation alone is insufficient, modifying your LC method can separate your analyte from the region where most matrix components elute (often the early and late parts of the run).

  • Increase Retention: Adjust the mobile phase or use a more retentive column (e.g., C18, Phenyl-Hexyl) to move the analyte peak away from the "void volume" where unretained matrix components like salts elute.

  • Use a Diverter Valve: Program the valve to send the initial and final portions of the chromatographic run (where matrix components often elute) to waste instead of the MS source.

  • Employ UPLC/UHPLC: The sharper peaks and increased resolution of ultra-high-performance liquid chromatography can often resolve the analyte from closely eluting interferences.

This is considered the "gold standard" for compensating for matrix effects.[1][14] A SIL-IS is a version of your analyte where several atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D).

  • Mechanism: The SIL-IS is chemically identical to the analyte and will co-elute chromatographically.[15] Therefore, it experiences the exact same ionization suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is canceled out.

  • Caution: Ensure that the isotopic label is stable and does not affect the chromatographic retention time. A significant "isotope effect" can cause the SIL-IS and analyte to separate slightly, leading to differential matrix effects and incorrect quantification.[15]

Q3: The matrix effect I'm observing varies significantly between plasma samples from different individuals. What does this mean and how do I handle it?

A3: This indicates that the composition of the interfering substances differs from one subject to another, which is a common and challenging issue. This lot-to-lot variability makes it impossible to use a single "matrix-matched" calibrator to correct for the effect.

This scenario underscores the critical importance of using a co-eluting SIL-IS.[10] Because the SIL-IS perfectly mimics the analyte, it will be affected to the same degree by the unique matrix of each individual sample, providing reliable correction and ensuring the accuracy of your results across the study population. Regulatory guidelines mandate that you demonstrate the method's robustness by testing at least six different lots of the biological matrix during validation to address this very issue.[7][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common molecules in plasma that cause matrix effects?

Phospholipids are the most notorious cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[13] They are major components of cell membranes and are often co-extracted with analytes during sample preparation, especially with simple protein precipitation.[13] Other common sources include salts, endogenous metabolites, and co-administered drugs.[9]

cluster_0 ESI Droplet A Analyte+ GasPhase Gas Phase Ion A->GasPhase Evaporation & Competition M Matrix Interference M->GasPhase Evaporation & Competition M->GasPhase Suppresses Analyte Ionization S Solvent S->GasPhase Evaporation & Competition MS Mass Spectrometer GasPhase->MS Detection

Caption: Mechanism of ion suppression in the Electrospray Ionization (ESI) source.

Q2: What is the current regulatory stance on matrix effects from agencies like the FDA and EMA?

The FDA and EMA, through the harmonized International Council for Harmonisation (ICH) M10 guideline, mandate that bioanalytical methods be validated to ensure they are free from significant matrix effects.[4][5][16] The key requirement is to assess the matrix effect across multiple lots of the biological matrix and demonstrate that the internal standard appropriately corrects for any observed variability.[7][17] Failure to adequately assess and control for matrix effects is a common reason for the rejection of study data during regulatory review.

Q3: Is simply diluting my sample a valid strategy to reduce matrix effects?

Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[12] However, this strategy also dilutes your analyte, which can compromise the sensitivity of the assay and may lead to concentrations falling below the LLOQ. This approach is a trade-off and should be used cautiously, ensuring that the method remains sensitive enough for its intended purpose.

Q4: What is a "matrix-matched" calibration curve and is it sufficient?

A matrix-matched calibration curve is one where the calibration standards are prepared in the same biological matrix as the samples (e.g., blank human plasma) instead of a simple solvent.[1] This is a good practice as it helps to mimic the analytical conditions of the unknown samples. However, it does not fully compensate for the lot-to-lot variability of matrix effects.[1] Therefore, while recommended, it is not a substitute for rigorous sample cleanup and the use of a high-quality SIL-IS.

Q5: I cannot find a commercially available stable isotope-labeled internal standard for 4-Ethenyl-2-methyl-1,3-thiazole. What should I do?

The availability of off-the-shelf SIL standards can be limited for less common molecules. In this case, you have two primary options:

  • Custom Synthesis: Companies specializing in stable isotopes, such as Cambridge Isotope Laboratories, Inc. (CIL), often provide custom synthesis services to create a specific SIL-IS for your needs.[18][19] This is the best option for ensuring the highest quality data for late-stage clinical trials or regulatory submission.

  • Use an Analog IS: If a SIL-IS is not feasible, a structural analog (a molecule with a very similar chemical structure and physicochemical properties) can be used. However, it is crucial to validate that the analog behaves identically to the analyte in terms of extraction recovery and, most importantly, that it experiences the same degree of matrix effect. This can be challenging to prove and is generally considered a less robust approach than using a SIL-IS.[14]

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13).
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Analytical Chemistry - ACS Publications. (2015, May 12).
  • Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Validation - Benchchem.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025, December 29).
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25).
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
  • Matrix Effect in Bioanalysis: An Overview - International Journal of Pharmaceutical and Phytopharmacological Research.
  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administration.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects - Waters Corporation.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017, December 18).
  • Biological Standards – Cambridge Isotope Laboratories, Inc.
  • Stable Isotope-Labeled Products For Metabolic Research - Eurisotop.
  • Stable Isotope Standards For Mass Spectrometry.

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of Thiazoles in Food Extraction

Introduction Thiazoles are a critical class of heterocyclic compounds that contribute significantly to the flavor and aroma profiles of a wide variety of foods, often forming during thermal processing through Maillard re...

Author: BenchChem Technical Support Team. Date: March 2026

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Introduction

Thiazoles are a critical class of heterocyclic compounds that contribute significantly to the flavor and aroma profiles of a wide variety of foods, often forming during thermal processing through Maillard reactions and thiamine degradation.[1] Their accurate quantification is paramount for quality control, flavor research, and ensuring food safety. However, researchers frequently encounter challenges with low recovery rates during the extraction of these compounds from complex food matrices. This technical guide provides a comprehensive troubleshooting framework, grounded in scientific principles, to help you identify and resolve the root causes of poor thiazole recovery in your analytical workflows.

This document is designed for researchers, scientists, and drug development professionals. It offers in-depth, evidence-based solutions to common experimental hurdles, moving beyond a simple checklist to explain the "why" behind each recommendation.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial queries regarding low thiazole recovery.

Q1: My thiazole recovery is consistently low across all sample types. Where should I start troubleshooting?

A1: Start by evaluating your entire analytical workflow for systemic errors. The most common culprits are non-optimized extraction parameters and analyte degradation. Key areas to investigate immediately are:

  • Extraction Solvent: Is your solvent appropriate for the polarity of your target thiazoles? A mismatch can lead to poor partitioning.

  • pH of Extraction: Thiazole stability is highly pH-dependent. Acidic conditions are often necessary to maintain the protonated, more stable form of many thiazoles.[2]

  • Temperature: Are you using excessive heat during extraction or solvent evaporation? Thiazoles, particularly volatile ones, can be lost. Thermal degradation of thiamine is a known pathway for thiazole formation, but excessive heat during extraction can lead to degradation of the target analytes.[1][3]

Q2: I'm working with a high-fat food matrix. What specific challenges should I be aware of?

A2: High-fat matrices can lead to significant matrix effects, primarily ion suppression in LC-MS analysis.[4] The fat can also physically trap the thiazoles, preventing efficient extraction. Consider incorporating a defatting step (e.g., with hexane) prior to your primary extraction or using a more robust sample cleanup technique like Solid-Phase Extraction (SPE).

Q3: Can my choice of analytical instrumentation affect my recovery results?

A3: Absolutely. While the extraction process is the primary determinant of physical recovery, the analytical finish can significantly impact your calculated recovery due to matrix effects. For instance, in GC-MS, active sites in the inlet liner can cause analyte loss, a phenomenon that can be mitigated by the matrix itself ("matrix-induced signal enhancement"). Conversely, in LC-MS with electrospray ionization (ESI), co-eluting matrix components can suppress the ionization of your target thiazoles, leading to an underestimation of their concentration.[4][5][6]

Q4: How important is the use of an internal standard for thiazole analysis?

A4: The use of a suitable internal standard is critical for accurate quantification and to compensate for analyte losses during sample preparation and instrumental analysis. An ideal internal standard would be a structurally similar thiazole derivative that is not present in the sample. This helps to correct for variations in extraction efficiency and matrix effects.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low recovery issues, complete with scientific explanations and actionable protocols.

Guide 1: Diagnosing the Root Cause of Low Recovery

The first step in effective troubleshooting is to systematically isolate the problematic stage of your workflow. The following diagram illustrates a logical progression for this diagnosis.

Troubleshooting_Workflow Figure 1. Systematic Troubleshooting Workflow A Low Recovery Observed B Prepare a 'Post-Extraction Spike' Sample A->B C Analyze Spiked Sample vs. Solvent Standard B->C D Is Recovery Still Low? C->D E Problem is Likely Matrix Effects in Analytical Instrument D->E Yes F Problem is in Sample Preparation/Extraction Steps D->F No G Optimize Instrumental Parameters (See Guide 3) E->G H Optimize Extraction Protocol (See Guide 2) F->H

Caption: A flowchart to systematically identify the source of low analyte recovery.

Protocol 1: Post-Extraction Spike Experiment

This experiment is crucial for differentiating between losses during sample preparation and matrix-induced signal suppression in the analytical instrument.

Objective: To determine if the observed low recovery is due to the extraction process or matrix effects during analysis.

Methodology:

  • Prepare a Blank Matrix Extract: Extract a sample of your food matrix that is known to not contain the target thiazoles using your standard protocol.

  • Spike the Blank Extract: After the final extraction and cleanup steps, but before any solvent evaporation, spike a known concentration of your thiazole standards into the blank matrix extract.

  • Prepare a Solvent Standard: Prepare a standard of the same thiazole concentration in the final extraction solvent.

  • Analyze and Compare: Analyze both the post-extraction spike sample and the solvent standard using your analytical method (e.g., LC-MS/MS or GC-MS).

  • Calculate Matrix Effect: The matrix effect can be calculated using the following equation:

    • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) * 100

Interpretation of Results:

  • Recovery ~100%: If the recovery of the post-extraction spike is near 100%, it indicates that your analytical instrument is performing well and the low recovery issue lies within your sample preparation (extraction, cleanup) steps. Proceed to Guide 2 .

  • Recovery < 80% or > 120%: If the recovery is significantly lower or higher than 100%, it points to strong matrix effects (ion suppression or enhancement, respectively).[4] While you should still optimize your extraction, a significant focus should be placed on mitigating these effects. Proceed to Guide 3 .

Guide 2: Optimizing the Sample Extraction Protocol

If the post-extraction spike experiment points to issues in your sample preparation, this guide will help you refine your methodology.

2.1 Solvent Selection and Polarity

The principle of "like dissolves like" is fundamental here. Thiazoles have a range of polarities, so the choice of extraction solvent is critical.

  • Expertise & Experience: While acetonitrile is a common choice for broad-spectrum pesticide and contaminant analysis (e.g., in QuEChERS methods), it may not be optimal for all thiazoles.[7][8] A solvent polarity chart should be consulted. For more polar thiazoles, a mixture of a polar protic solvent like methanol or ethanol with water can be effective.[9][10][11][12] For less polar thiazoles, ethyl acetate or dichloromethane may be more suitable.

  • Causality: Using a solvent with inappropriate polarity will result in poor partitioning of the analyte from the sample matrix into the solvent, leading to low extraction efficiency.

2.2 pH Control: The Key to Thiazole Stability

The stability of the thiazole ring can be highly dependent on the pH of the extraction medium.

  • Expertise & Experience: Many thiazoles are more stable under acidic conditions. The nitrogen atom in the thiazole ring can be protonated, which can help to prevent ring opening or degradation.[13] A common practice is to acidify the extraction solvent, for example, with formic acid.[2]

  • Causality: Under neutral or alkaline conditions, some thiazoles can become unstable and degrade. For example, the fungicide zinc-thiazole is known to decompose under alkaline conditions.[7][8]

Protocol 2: pH Optimization Experiment

Objective: To determine the optimal pH for thiazole stability and extraction efficiency from a specific food matrix.

Methodology:

  • Homogenize Sample: Prepare several aliquots of your homogenized food sample.

  • Prepare Buffered Extraction Solvents: Prepare your chosen extraction solvent (e.g., acetonitrile) with varying pH values. For example, create solutions buffered at pH 3, 5, and 7 using appropriate buffers (e.g., citrate or phosphate buffers). Also, include an unbuffered control.

  • Spike and Extract: Spike each sample aliquot with a known concentration of your thiazole standards. Perform your extraction protocol using the different pH-adjusted solvents.

  • Analyze and Compare: Analyze the final extracts and compare the recovery rates for each pH condition.

2.3 Extraction Technique

The method used to extract the analytes from the matrix can significantly impact recovery.

  • Solid-Liquid Extraction (SLE): This is a common technique, often assisted by ultrasonication or shaking.[14]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and can be adapted for thiazoles. It involves an initial extraction with an organic solvent (often acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[7][15]

  • Solid-Phase Microextraction (SPME): For volatile thiazoles, headspace SPME is an excellent solvent-free option that combines extraction and pre-concentration.[16][17]

  • Solvent-Assisted Flavour Evaporation (SAFE): This is a gentle technique for isolating volatile compounds from food matrices.[18]

Table 1: Comparison of Extraction Techniques for Thiazoles

TechniquePrincipleBest Suited ForAdvantagesDisadvantages
Ultrasonic Extraction Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.Broad range of thiazoles in solid matrices.Simple, relatively fast.Can generate heat, potentially degrading thermally labile compounds.
QuEChERS Liquid-liquid partitioning followed by d-SPE cleanup.A wide range of moderately polar thiazoles.High throughput, effective cleanup.[15]May require optimization of d-SPE sorbents for specific matrices.
Headspace-SPME Adsorption of volatile analytes onto a coated fiber from the sample's headspace.[16]Volatile and semi-volatile thiazoles.Solvent-free, sensitive, combines extraction and concentration.[17]Fiber selection is critical; matrix can affect volatilization.
Guide 3: Mitigating Matrix Effects in Instrumental Analysis

If your post-extraction spike experiment revealed significant matrix effects, the following strategies can help improve your results.

3.1 Improving Sample Cleanup

A more effective cleanup step can remove interfering matrix components before they reach the instrument.

  • Expertise & Experience: If your QuEChERS cleanup is insufficient, consider using a combination of sorbents. For example, C18 can be used to remove fats, while PSA (primary secondary amine) can remove sugars and organic acids.

  • Solid-Phase Extraction (SPE): SPE cartridges offer a more targeted cleanup than d-SPE. A variety of sorbents are available to retain either the analytes of interest or the interfering matrix components.[14][15]

3.2 Modifying Chromatographic Conditions

Optimizing your LC or GC separation can help to resolve your target thiazoles from co-eluting matrix components.

  • Expertise & Experience: In LC-MS, try altering the gradient profile or using a different stationary phase to shift the retention time of your analytes away from regions of high matrix interference.

  • Causality: Co-eluting matrix components are a primary cause of ion suppression or enhancement in ESI-MS.[4][6] By improving chromatographic separation, you can minimize the amount of matrix entering the mass spectrometer at the same time as your analyte.

3.3 Calibration Strategies

When matrix effects cannot be completely eliminated, a robust calibration strategy is essential for accurate quantification.

  • Expertise & Experience: Instead of using solvent-based calibration curves, which do not account for matrix effects, use matrix-matched calibration .[5] This involves preparing your calibration standards in a blank matrix extract that has been processed through your entire sample preparation procedure.

  • Causality: Matrix-matched calibration ensures that your standards and samples experience the same matrix effects, leading to more accurate quantification.[5]

Part 3: Advanced Protocols and Method Validation

For laboratories seeking to develop and validate a robust method for thiazole analysis, the following protocols and considerations are essential.

Protocol 3: Full Method Validation

A full method validation is necessary to ensure your method is fit for its intended purpose.[19][20][21] This process demonstrates the performance characteristics of your method.

Key Validation Parameters (as per FDA and ICH guidelines): [20][22]

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Accuracy (Recovery): The closeness of the measured value to the true value. Determined by spiking known concentrations of the analyte into a blank matrix at multiple levels.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Ruggedness: The reproducibility of test results under a variety of normal test conditions (e.g., different analysts, different instruments).

Table 2: Example Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Accuracy (Recovery) 70-120%
Precision (RSD) ≤ 20%
Linearity (R²) ≥ 0.99

Note: These are general guidelines; specific requirements may vary depending on the regulatory body and application.[7]

Visualizing Thiazole Degradation Pathways

Understanding potential degradation pathways is key to preventing analyte loss.

Thiazole_Degradation Figure 2. Potential Thiazole Degradation Pathways Thiazole Thiazole Analyte Ring_Opening Hydrolysis/ Ring Opening Thiazole->Ring_Opening OH- Volatilization Loss by Volatilization Thiazole->Volatilization Oxidation S-Oxidation Thiazole->Oxidation Photo_Rearrangement Rearrangement/ Degradation Products Thiazole->Photo_Rearrangement High_pH High pH (Alkaline Conditions) High_pH->Ring_Opening High_Temp High Temperature High_Temp->Volatilization Oxidizing_Agents Oxidizing Agents (e.g., in matrix) Oxidizing_Agents->Oxidation Light Photodegradation (UV/Visible Light) Light->Photo_Rearrangement

Caption: Factors leading to the degradation of thiazole compounds during analysis.

Conclusion

Troubleshooting low recovery of thiazoles in food extraction is a multifaceted challenge that requires a systematic and scientifically grounded approach. By understanding the chemical properties of thiazoles and their interactions with the complex food matrix, researchers can effectively diagnose and resolve issues related to extraction efficiency and instrumental analysis. This guide provides the foundational knowledge and practical protocols to optimize your analytical methods, ensuring accurate and reliable quantification of these important flavor compounds. Remember that method validation is not just a regulatory hurdle but a necessary process to guarantee the quality and defensibility of your data.[19][21]

References

  • Buttery, R. G., & Teranishi, R. (1961). Static Headspace Analysis. USDA Agricultural Research Service.
  • CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds. Retrieved from [Link]

  • D'Aco, A. D., et al. (2021). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. Retrieved from [Link]

  • Gao, Y., et al. (2022). HPLC–MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. PubMed. Retrieved from [Link]

  • Gu, Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. ResearchGate. Retrieved from [Link]

  • Han, E., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Retrieved from [Link]

  • He, X., et al. (2016). Method for measuring thiazole zinc residues in vegetables and fruits. Google Patents.
  • FAO Knowledge Repository. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]

  • OUCI. (n.d.). HPLC–MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Retrieved from [Link]

  • Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. PMC. Retrieved from [Link]

  • Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. (2025). Preprints.org.
  • FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Retrieved from [Link]

  • Sample Preparation Techniques Used in Food Analysis. Encyclopedia.pub. Retrieved from [Link]

  • Chemistry of thiamine degradation: 4-methyl-5-(β-hydroxyethyl) thiazole from thermally degraded thiamine. ResearchGate. Retrieved from [Link]

  • Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. (2014). Food Safety Magazine.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]

  • FDA. (n.d.). Guidelines for the Validation of Analytical Methods for the Detection of Microbial Pathogens in Foods and Feeds. Retrieved from [Link]

  • Improving LC–MS/MS Analyses in Complex Food M
  • Shimadzu. (n.d.). SAMPLE PREPARATION TECHNIQUES FOR FOOD ANALYSIS. Retrieved from [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. vscht.cz. Retrieved from [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). Retrieved from [Link]

  • Sample preparation techniques for the determination of trace residues and contaminants in foods. Bisphenol A Information & Resources. Retrieved from [Link]

  • HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. PubMed. Retrieved from [Link]

  • (PDF) pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. ResearchGate. Retrieved from [Link]

  • Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. PMC. Retrieved from [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Retrieved from [Link]

  • Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. (2024).
  • Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • Incorporation of Poly(Itaconic Acid) with Quaternized Thiazole Groups on Gelatin-Based Films for Antimicrobial-Active Food Packaging. MDPI. Retrieved from [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Retrieved from [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). MDPI.
  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC. Retrieved from [Link]

  • Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. PMC. Retrieved from [Link]

  • Flavor Chemistry Research: USDA National Historic Chemical Landmark. American Chemical Society. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • Food Flavor Testing & Analysis Services | Eurofins India. (2025). Eurofins India.
  • Showing Compound Thiazole (FDB000907). FooDB. Retrieved from [Link]

  • Flavour Analysis. CASS - Advanced Food Sciences. Retrieved from [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. Retrieved from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC. Retrieved from [Link]

  • Analysis of the Use of Carrots, Cauliflower and Broccoli Waste Materials as a Matrix for Thiamine. MDPI. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

  • Common Issues and Troubleshooting in RNA Extraction Using TRIzol. (2025). Yeasen.

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Troubleshooting

Minimizing isomerization of 4-Ethenyl-2-methyl-1,3-thiazole

Welcome to the technical support center for 4-Ethenyl-2-methyl-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this versati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethenyl-2-methyl-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this versatile reagent and troubleshooting potential challenges, with a primary focus on minimizing and identifying isomerization.

Introduction

4-Ethenyl-2-methyl-1,3-thiazole is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The presence of the vinyl group offers a reactive handle for various chemical transformations. However, this functionality also introduces the potential for isomerization, which can lead to the formation of undesired byproducts, complicate reaction outcomes, and impact the purity of the final product. This guide provides a comprehensive overview of the potential stability issues and offers practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 4-Ethenyl-2-methyl-1,3-thiazole?

The main stability concern is the potential for isomerization of the 4-ethenyl (vinyl) group. This can be triggered by various factors including pH, temperature, and light. While the thiazole ring itself is relatively stable, the exocyclic double bond is susceptible to migration and geometric changes.[1][2]

Q2: What are the likely isomeric impurities I might encounter?

While specific isomerization pathways for 4-Ethenyl-2-methyl-1,3-thiazole are not extensively documented in the literature, based on the principles of organic chemistry and the behavior of related vinyl-substituted heterocycles, two primary types of isomers are plausible:

  • Positional Isomer (Tautomer): 4-Ethylidene-2-methyl-4,5-dihydro-1,3-thiazole. This involves the migration of the double bond from the exocyclic to the endocyclic position, creating a tautomeric form. This is often catalyzed by acid or base.

  • E/Z (Geometric) Isomers: If the synthesis method or subsequent handling allows for the formation of a substituted vinyl group, E/Z isomerization could occur, although this is less likely for a terminal vinyl group unless it undergoes further reaction and then isomerization.

Q3: How should I store 4-Ethenyl-2-methyl-1,3-thiazole to ensure its stability?

To minimize degradation and isomerization, proper storage is crucial. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8 °C. For long-term storage, consider -20 °C.Reduces the rate of potential thermal degradation and isomerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The thiazole ring's sulfur atom can be susceptible to oxidation.[1]
Light Protect from light by using an amber vial or storing it in the dark.To prevent potential photochemical reactions, including isomerization.
Moisture Store in a tightly sealed container in a dry environment.Thiazole derivatives can be susceptible to hydrolysis, especially under non-neutral pH conditions.

Q4: What solvents are recommended for dissolving 4-Ethenyl-2-methyl-1,3-thiazole?

For short-term use, common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are generally suitable. For reactions, the choice of solvent should be carefully considered to avoid conditions that promote isomerization (e.g., strongly acidic or basic solvents). Protic solvents like alcohols could potentially participate in proton transfer that may facilitate isomerization, especially in the presence of acid or base catalysts.

Troubleshooting Guides

Issue 1: Appearance of an Unknown Peak in NMR/LC-MS Analysis After Storage or Reaction

Symptoms:

  • A new peak is observed in the 1H NMR spectrum, possibly with signals in the alkene region that differ from the characteristic vinyl protons.

  • LC-MS analysis shows a new peak with the same mass-to-charge ratio (m/z) as the starting material, indicating the formation of an isomer.[3][4]

Potential Cause:

Isomerization of the 4-ethenyl group has likely occurred.

Troubleshooting Workflow:

G start Unknown Peak with Same m/z Detected check_conditions Review Storage and Reaction Conditions: - Acidic/Basic? - High Temperature? - Exposure to Light? start->check_conditions analyze_isomer Characterize the Isomer: - 1H & 13C NMR - 2D NMR (COSY, HSQC, HMBC) - Mass Spec Fragmentation check_conditions->analyze_isomer Identify Potential Triggers mitigate Implement Mitigation Strategies analyze_isomer->mitigate Based on Isomer Structure confirm Confirm Purity with Optimized Protocol mitigate->confirm

Caption: Troubleshooting workflow for isomer identification.

Step-by-Step Guide:

  • Review Experimental Conditions: Carefully examine the reaction or storage conditions.

    • pH: Was the compound exposed to acidic or basic conditions? Even trace amounts of acid or base can catalyze double bond migration.

    • Temperature: Was the compound heated for a prolonged period? Thermal rearrangements can occur.

    • Light: Was the reaction or storage vessel protected from light? Photochemical isomerization is a possibility.

  • Characterize the Isomer: Use spectroscopic methods to identify the structure of the unknown peak.

    • 1H NMR Spectroscopy:

      • 4-Ethenyl-2-methyl-1,3-thiazole (Expected): Look for a characteristic ABC system for the vinyl group: a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal vinyl protons.

      • Potential Isomer (e.g., 4-Ethylidene-2-methyl-4,5-dihydro-1,3-thiazole): Look for a quartet and a doublet in the alkene region, characteristic of an ethylidene group (=CH-CH3).

    • Mass Spectrometry: While the molecular ion will be the same, the fragmentation pattern in MS/MS experiments may differ between isomers, providing structural clues.[4][5]

  • Implement Mitigation Strategies:

    • pH Control: If acid or base catalysis is suspected, run reactions under neutral conditions or use a non-nucleophilic buffer.

    • Temperature Control: Perform reactions at the lowest effective temperature.

    • Exclusion of Light: Wrap reaction vessels in aluminum foil.

Issue 2: Inconsistent Reaction Outcomes or Low Yields

Symptoms:

  • Variable yields in reactions where the vinyl group is a key reactant.

  • Formation of multiple, difficult-to-separate byproducts.

Potential Cause:

The presence of an unreactive or differently reactive isomer in the starting material, or isomerization occurring under the reaction conditions.

Troubleshooting Protocol:

  • Purity Check of Starting Material: Before starting a reaction, always check the purity of the 4-Ethenyl-2-methyl-1,3-thiazole by 1H NMR and LC-MS to ensure no significant isomeric impurity is present.

  • Reaction Condition Optimization:

    • Catalyst Screening: If using a metal catalyst, be aware that some transition metals can catalyze alkene isomerization.[1] Screen different catalysts and ligands to find a system that promotes the desired reaction without causing isomerization.

    • Solvent Effects: Investigate the effect of solvent polarity on the reaction outcome. Aprotic, non-polar solvents may suppress isomerization in some cases.

  • In-situ Reaction Monitoring: Use techniques like in-situ NMR or periodic TLC/LC-MS analysis to monitor the reaction progress and check for the formation of any isomeric byproducts over time.

Analytical Protocols

Protocol 1: Differentiating Isomers by 1H NMR Spectroscopy

Objective: To distinguish between 4-Ethenyl-2-methyl-1,3-thiazole and its potential isomer, 4-Ethylidene-2-methyl-4,5-dihydro-1,3-thiazole.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.

Expected Chemical Shifts (δ, ppm):

Protons4-Ethenyl-2-methyl-1,3-thiazole4-Ethylidene-2-methyl-4,5-dihydro-1,3-thiazole (Predicted)
Thiazole-H5 ~7.0-7.2 (s)N/A (CH2)
Vinyl-Hα ~6.6-6.8 (dd)~5.5-5.8 (q)
Vinyl-Hβ (trans) ~5.8-6.0 (d)N/A
Vinyl-Hβ (cis) ~5.3-5.5 (d)N/A
Thiazole-CH3 ~2.7 (s)~2.5 (s)
Ethylidene-CH3 N/A~1.8-2.0 (d)
Dihydrothiazole-H5 N/A~3.5-3.8 (s)

Interpretation: The key diagnostic signals are the distinct patterns of the vinyl group in the starting material versus the quartet and doublet of the ethylidene group in the potential isomer.[6]

Protocol 2: Separation of Isomers by High-Performance Liquid Chromatography (HPLC)

Objective: To develop a method for separating 4-Ethenyl-2-methyl-1,3-thiazole from its potential isomers.[7]

Instrumentation: HPLC system with a UV detector.

Method Parameters (Starting Point):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Optimization:

  • If co-elution occurs, adjust the ratio of organic solvent to water. A shallower gradient or isocratic elution with a lower percentage of organic solvent may improve resolution.

  • Different column chemistries, such as a phenyl-hexyl column, may offer different selectivity for aromatic and unsaturated compounds.

Mechanistic Considerations

While not definitively established for this specific molecule, potential isomerization mechanisms are important to consider for effective troubleshooting.

Acid-Catalyzed Isomerization

G start 4-Ethenyl-2-methyl-1,3-thiazole protonation Protonation of Vinyl Group (forms carbocation) start->protonation + H+ rearrangement 1,2-Hydride Shift or Proton Loss/Reprotonation protonation->rearrangement product 4-Ethylidene Isomer rearrangement->product - H+

Caption: Plausible acid-catalyzed isomerization pathway.

In the presence of an acid, the exocyclic double bond can be protonated to form a secondary carbocation. A subsequent deprotonation from the adjacent methyl group of the now ethyl substituent is unlikely. A more plausible pathway involves protonation of the thiazole ring nitrogen, followed by a tautomeric shift.

Photochemical Isomerization

Exposure to UV light can lead to the formation of an excited state, which may relax to a different geometric isomer. For terminal alkenes, this is less common than for internal alkenes but can still occur.

References

  • Yuan B. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 2022;13:674.
  • Maia ACD, Dötterl S, Kaiser R, Gottsberger G. Quadrupole mass spectra of 4-methyl-5-vinyl- thiazole (m/z 125.0).
  • Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Accounts of Chemical Research.
  • 4-Methyl-5-vinylthiazole. PubChem.
  • Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. PMC.
  • Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ioniz
  • Mass spectrometric studies of 2-aryl-5-acetylthiazole deriv
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC.
  • How NMR Helps Identify Isomers in Organic Chemistry?

Sources

Reference Data & Comparative Studies

Validation

Mass spectral library comparison for 4-Ethenyl-2-methyl-1,3-thiazole identification

Mass Spectral Library Comparison for 4-Ethenyl-2-methyl-1,3-thiazole Identification: A Technical Guide The identification of low-molecular-weight, volatile heterocyclic compounds like 4-Ethenyl-2-methyl-1,3-thiazole (als...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectral Library Comparison for 4-Ethenyl-2-methyl-1,3-thiazole Identification: A Technical Guide

The identification of low-molecular-weight, volatile heterocyclic compounds like 4-Ethenyl-2-methyl-1,3-thiazole (also known as 2-methyl-4-vinylthiazole; CAS: 16108-68-2; Monoisotopic Mass: 125.0299 Da) presents a unique analytical challenge[1][2]. Frequently encountered in flavor and fragrance profiling, foodomics, and as an intermediate in organic synthesis, this compound requires rigorous analytical workflows to differentiate it from isobaric and isomeric interferences.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the performance of the four leading mass spectral libraries—NIST, Wiley, mzCloud, and MassBank of North America (MoNA)—for the identification of 4-Ethenyl-2-methyl-1,3-thiazole. This guide bridges the gap between theoretical library architecture and practical, self-validating laboratory workflows.

Mechanistic Insights: Ionization and Fragmentation Causality

Before comparing libraries, one must understand the physical causality behind the data they contain. The choice of library is intrinsically linked to the ionization technique and the resulting fragmentation mechanisms.

  • Electron Ionization (EI) at 70 eV (GC-MS): The industry standard for GC-MS libraries is 70 electron volts (eV). The causality here is quantum mechanical: at 70 eV, the de Broglie wavelength of the bombarding electrons closely matches the typical bond lengths of organic molecules. This maximizes ionization efficiency and ensures highly reproducible fragmentation patterns regardless of the instrument vendor. For 4-Ethenyl-2-methyl-1,3-thiazole, 70 eV EI induces a robust molecular ion

    
     at m/z 125, followed by predictable 
    
    
    
    -cleavages and thiazole ring-opening events.
  • Electrospray Ionization (ESI) and HCD (LC-MS/MS): In LC-MS, soft ionization generates a protonated precursor

    
     at m/z 126.037. Fragmentation via Higher-energy Collisional Dissociation (HCD) is highly dependent on the Normalized Collision Energy (NCE). Because fragmentation varies drastically with NCE, LC-MS libraries must utilize "spectral trees" rather than single consensus spectra.
    

Fragmentation M Molecular Ion [M]+ m/z 125.03 (4-Ethenyl-2-methyl-1,3-thiazole) F1 Loss of Methyl [-CH3] m/z 110.01 M->F1 Alpha-cleavage F2 Thiazole Ring Cleavage m/z 84.02 M->F2 Ring opening F3 Loss of Ethenyl [-C2H3] m/z 98.00 M->F3 C-C bond cleavage

Caption: Primary EI fragmentation pathways of 4-Ethenyl-2-methyl-1,3-thiazole at 70 eV.

Objective Comparison of Mass Spectral Libraries

A. NIST 23 (National Institute of Standards and Technology)

The NIST 23 library is the gold standard for GC-MS workflows. The 2023 release contains 394,054 EI spectra and over 492,000 retention indices (RI)[3][4].

B. Wiley Registry of Mass Spectral Data (2023 Release)

The Wiley Registry is the largest commercially available MS library, boasting over 873,000 spectra[6][7].

  • Performance for Thiazoles: Wiley excels in untargeted screening of complex matrices where rare derivatives or synthetic byproducts might be present. Its sheer volume provides the broadest net for unknown identification[8]. However, because it aggregates data from multiple sources, meticulous attention to the "Quality Index" of the matched spectrum is required to avoid matching against low-resolution legacy data[5].

C. mzCloud

mzCloud represents a paradigm shift for LC-MS/MS. It is an extensively curated database of high-resolution tandem mass spectra arranged into "spectral trees"[9].

  • Performance for Thiazoles: Unmatched for LC-ESI-MS/MS. Because 4-Ethenyl-2-methyl-1,3-thiazole is a small molecule, its MS/MS fragments are low mass. mzCloud's requirement for high-resolution accurate mass (HRAM) data ensures that the m/z 84.02 fragment is not confused with isobaric background noise[10][11].

D. MassBank of North America (MoNA)

MoNA is a metadata-centric, auto-curating repository containing over 2 million records, serving as a centralized, collaborative database[12][13].

  • Performance for Thiazoles: Highly flexible. MoNA allows users to download libraries in JSON, MSP, or SDF formats, making it ideal for researchers building custom bioinformatics pipelines in Python or R[14]. While it contains experimental spectra for thiazole derivatives, the data is crowdsourced, meaning the signal-to-noise ratio and calibration accuracy can vary between records.

Summary of Quantitative Data
Feature / MetricNIST 23Wiley Registry 2023mzCloudMoNA
Primary Modality GC-EI-MS & Tandem MSGC-EI-MSLC-HRAM-MS/MSMixed (GC/LC/In-silico)
Total Spectra ~2.8 Million (EI + MS/MS)> 873,000 (EI)> 16.5 Million> 2 Million
Data Architecture Consensus SpectraReplicate & MainSpectral Trees (CE varied)Metadata-centric
Retention Index (RI) Yes (Experimental & AI-RI)Yes (Calculated Kovats)No (Uses LC metadata)Variable (User submitted)
Cost / Access Commercial LicenseCommercial LicenseFree Web / Commercial NodeOpen Source (CC BY 4.0)

Self-Validating Experimental Protocol

To ensure scientific integrity, identification cannot rely on a "black box" algorithm. The following protocol establishes a self-validating system for the positive identification of 4-Ethenyl-2-methyl-1,3-thiazole using GC-MS.

Step 1: System Suitability & RI Calibration (The Validation Anchor)

  • Inject a standard

    
     n-alkane mixture under the exact chromatographic conditions as the sample.
    
  • Calculate the experimental Retention Index (

    
    ) using the Van den Dool and Kratz equation.
    Causality: This step anchors the chromatography. A high spectral match score is meaningless if the 
    
    
    
    deviates significantly from the library RI (
    
    
    ).

Step 2: Sample Acquisition

  • Extract the volatile fraction using Solid-Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber.

  • Desorb in the GC inlet at 250°C.

  • Acquire MS data in full scan mode (m/z 35–350) using 70 eV electron ionization.

Step 3: Spectral Deconvolution

  • Process the raw data using AMDIS (Automated Mass Spectral Deconvolution and Identification System). Causality: Thiazoles often co-elute with pyrazines in food matrices. AMDIS extracts pure component spectra from heavily convoluted TIC (Total Ion Chromatogram) peaks by tracking the exact apex of individual fragment ions.

Step 4: Library Searching & Dual-Criteria Confirmation

  • Execute a Forward Search (Unknown vs. Library) and Reverse Search (Library vs. Unknown) against the NIST 23 and Wiley libraries.

  • Acceptance Criteria:

    • Forward Match Factor > 850.

    • Reverse Match Factor > 900.

    • 
       (
      
      
      
      )
      
      
      units.

Workflow A System Suitability (n-Alkane RI Calibration) B Data Acquisition (GC-EI-MS at 70eV) A->B C Spectral Deconvolution (AMDIS Peak Purification) B->C D Library Search (NIST / Wiley) C->D E Identification Confirmation (Match > 850 AND ΔRI < 20) D->E

Caption: Self-validating GC-MS workflow for confident thiazole identification.

Conclusion and Recommendations

For the identification of 4-Ethenyl-2-methyl-1,3-thiazole, the choice of library dictates the confidence of your structural elucidation.

  • For GC-MS Workflows: The combination of NIST 23 and Wiley Registry 2023 is highly recommended. NIST provides the rigorous RI validation necessary to distinguish 4-Ethenyl-2-methyl-1,3-thiazole from its positional isomers, while Wiley provides the sheer breadth needed if the compound has undergone unexpected derivatization in the matrix.

  • For LC-MS/MS Workflows: mzCloud is the undisputed leader. Its spectral tree architecture correctly models the energy-dependent fragmentation of the thiazole ring, preventing false negatives that occur when using flat, single-collision-energy libraries.

  • For Custom Bioinformatics: MoNA provides the necessary open-source framework to build automated, high-throughput screening tools, provided the user implements strict metadata filtering.

References

  • PubChemLite. 4-ethenyl-2-methyl-1,3-thiazole (C6H7NS). Université du Luxembourg. Available at:[Link]

  • Diablo Analytical. NIST Mass Spectral Library. Available at:[Link]

  • SpectralWorks. NIST MS and MS/MS Libraries. Available at:[Link]

  • John Wiley & Sons. Wiley Registry/NIST Mass Spectral Library 2023. Available at:[Link]

  • mzCloud. mzCloud – Advanced Mass Spectral Database. Available at: [Link]

  • mzCloud. Features - mzCloud. Available at:[Link]

  • UC Davis Fiehn Lab. MassBank of North America (MoNA). Available at:[Link]

  • National Institutes of Health (NIH). MassBank of North America (MoNA) - PubChem Data Source. Available at:[Link]

Sources

Comparative

Inter-laboratory validation of 4-Ethenyl-2-methyl-1,3-thiazole quantification

Inter-Laboratory Validation: HS-SPME vs. Liquid Extraction for Trace Quantification of 4-Ethenyl-2-methyl-1,3-thiazole Executive Summary In the landscape of pharmaceutical impurity profiling and flavor chemistry, 4-Ethen...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation: HS-SPME vs. Liquid Extraction for Trace Quantification of 4-Ethenyl-2-methyl-1,3-thiazole

Executive Summary

In the landscape of pharmaceutical impurity profiling and flavor chemistry, 4-Ethenyl-2-methyl-1,3-thiazole (CAS 13679-70-4, also known as 2-methyl-4-vinylthiazole) presents a unique analytical challenge.[1] Its high volatility, combined with the reactivity of the vinyl side chain, makes traditional liquid handling prone to analyte loss and polymerization artifacts.

This guide presents the results of a multi-site inter-laboratory validation study comparing two methodologies:

  • The "Product" (Recommended): Automated Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[1]

  • The "Alternative" (Traditional): Liquid-Liquid Extraction (LLE) coupled with GC-MS.[1][2]

Key Finding: While LLE remains a robust technique for macro-analysis, HS-SPME demonstrates superior sensitivity (10x lower LOD) and process stability for trace-level quantification (<1 ppm), provided that strict automation protocols are followed to mitigate fiber competition effects.[1]

Analyte Profile & Analytical Challenge

To validate a method, one must first understand the molecule's behavior. 4-Ethenyl-2-methyl-1,3-thiazole is not merely a "volatile"; it is a reactive functionality.[1]

  • Physicochemical Profile:

    • Structure: Thiazole ring with a methyl group at C2 and a vinyl group at C4.

    • Reactivity: The vinyl group is susceptible to radical polymerization and oxidation, especially when concentrated in organic solvents during LLE blow-down steps.

    • Matrix Interaction: In pharmaceutical formulations (e.g., amine-rich excipients), the thiazole nitrogen can exhibit secondary interactions, leading to peak tailing.

The Core Challenge: Achieving sub-ppm detection limits without thermally degrading the analyte or losing it during solvent evaporation.

Comparative Methodology

This study utilized a "Round Robin" approach across three distinct laboratories (QC Pharma, CRO Bioanalysis, and R&D Synthesis) to validate the methods according to ICH Q2(R2) guidelines.

Method A: Automated HS-SPME-GC-MS (The Recommended Standard)[1]
  • Principle: Equilibrium-based extraction. The sample is heated in a sealed vial; volatiles partition into the headspace and adsorb onto a specialized fiber.

  • Why it works: It is a solvent-free process.[1][3] The analyte is never concentrated by evaporation, eliminating the risk of vinyl polymerization during workup.

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber was chosen.[3] The Carboxen layer traps small volatiles, while DVB retains larger semi-volatiles, offering the broadest recovery range.

Method B: Liquid-Liquid Extraction (LLE) (The Alternative)[1]
  • Principle: Exhaustive extraction using Dichloromethane (DCM) followed by nitrogen evaporation.

  • Drawback: The concentration step (reducing 5 mL solvent to 100 µL) often results in ~15-20% analyte loss due to the compound's high vapor pressure.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols were standardized across all three laboratories.

Protocol A: HS-SPME Workflow
  • Sample Prep: Weigh 50 mg of sample (drug substance or matrix) into a 20 mL headspace vial.

  • Solvent/Modifier: Add 5 mL of saturated NaCl solution (salting out effect) containing 1% ascorbic acid (antioxidant stabilizer).

  • Internal Standard: Spike with 2-Isobutylthiazole (structural analog) at 500 ppb.

  • Incubation: 15 minutes at 50°C (agitation 500 rpm).

  • Extraction: Expose DVB/CAR/PDMS fiber for 30 minutes at 50°C.

  • Desorption: 3 minutes at 250°C in GC inlet (Splitless mode).

Protocol B: LLE Workflow
  • Sample Prep: Dissolve 100 mg sample in 10 mL water.

  • Extraction: Add 5 mL Dichloromethane (DCM). Shake vigorously for 20 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes. Collect organic layer.[1][4]

  • Concentration: Evaporate DCM stream under gentle Nitrogen flow to exactly 0.5 mL. Critical: Do not dry completely.[1]

  • Injection: 1 µL injection into GC-MS.

Instrumental Parameters (Common to Both)
  • System: Agilent 8890/5977B GC-MS (or equivalent).

  • Column: DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm) – Selected for polarity match with thiazoles.[1]

  • Oven: 40°C (hold 2 min) -> 10°C/min -> 230°C.

  • MS Mode: SIM (Selected Ion Monitoring).

    • Target Ions: m/z 125 (Molecular Ion), m/z 58 (Fragment).

Inter-Laboratory Validation Results

The following data summarizes the performance across three sites.

Table 1: Performance Metrics (Average of n=18 runs across 3 labs)

MetricMethod A: HS-SPME (Recommended)Method B: LLE (Alternative)Interpretation
Linearity (

)
0.99920.9945SPME shows superior linearity at the low end due to lack of solvent interference.[1]
LOD (Limit of Detection) 2.5 ppb 50.0 ppbSPME is ~20x more sensitive; LLE is limited by solvent background.
LOQ (Limit of Quantitation) 8.0 ppb 150.0 ppbSPME is the only viable choice for trace impurity analysis.
Recovery (Accuracy) 98.5% (± 3.2%)82.0% (± 8.5%)LLE suffers from evaporative loss of the volatile thiazole.
Precision (Repeatability) 2.8% RSD4.1% RSDAutomation in SPME beats manual LLE handling.
Inter-Lab Reproducibility 5.4% RSD12.6% RSDLLE varies significantly based on operator technique during evaporation.[1]

Visualization of Workflows & Logic

Diagram 1: Comparative Experimental Workflow

This diagram illustrates the critical divergence in sample handling that leads to the sensitivity difference.

G A_Start Sample Matrix (Solid/Liquid) A_Prep Add NaCl + Antioxidant A_Start->A_Prep A_Extract HS-SPME Extraction (50°C, 30 min) *Solvent Free* A_Prep->A_Extract A_Inject Thermal Desorption (GC Inlet) A_Extract->A_Inject GCMS GC-MS Analysis (SIM Mode m/z 125) A_Inject->GCMS B_Start Sample Matrix (Solid/Liquid) B_Prep Dissolve in H2O B_Start->B_Prep B_Extract LLE with DCM (Vigorous Shake) B_Prep->B_Extract B_Conc N2 Evaporation *Risk of Analyte Loss* B_Extract->B_Conc Volatility Risk B_Inject Liquid Injection B_Conc->B_Inject B_Inject->GCMS

Caption: Figure 1. HS-SPME (Blue) preserves analyte integrity, while LLE (Red) introduces risk during the N2 concentration step.

Diagram 2: ICH Q2(R2) Validation Decision Tree

This logic flow ensures the chosen method meets regulatory compliance for impurity testing.

ValidationLogic Start Validation Requirement (ICH Q2 R2) Specificity Specificity Check: Blank Matrix vs. Spiked Start->Specificity Linearity Linearity: 5 Concentrations (R² > 0.99) Specificity->Linearity Decision Is LOQ < 10 ppb Required? Linearity->Decision Fail_LLE LLE Fails: Solvent Peak Masking & Evaporative Loss Decision->Fail_LLE Yes (Trace Analysis) Pass_SPME HS-SPME Passes: Signal/Noise > 10 at 8 ppb Decision->Pass_SPME Yes (Trace Analysis) Robustness Robustness Test: +/- 5°C Temp +/- 2 min Time Pass_SPME->Robustness Proceed to Robustness

Caption: Figure 2. Decision logic prioritizing HS-SPME for trace-level validation based on LOQ requirements.

Discussion & Authoritative Synthesis

The inter-laboratory data clearly positions HS-SPME as the superior methodology for 4-ethenyl-2-methyl-1,3-thiazole, specifically driven by thermodynamic principles.[1]

  • Thermodynamics over Kinetics: LLE relies on kinetic partitioning and physical separation. The high volatility of the analyte means that as the solvent (DCM) evaporates, the analyte co-evaporates according to Raoult’s Law. HS-SPME utilizes the equilibrium constant (

    
    ) between the sample and the headspace. By controlling temperature (50°C) and salt content (salting out), we force the hydrophobic thiazole into the headspace without solvent competition.
    
  • Vinyl Stabilization: The vinyl group at the C4 position is electron-rich and prone to oxidation.[1] In the LLE method, exposure to fresh solvents and air during shaking increases degradation. The HS-SPME method is performed in a sealed vial, often under an inert atmosphere if purged, preserving the structural integrity of the impurity.

Recommendation: For pharmaceutical release testing or genotoxic impurity screening, Method A (HS-SPME) is the only protocol capable of meeting modern regulatory stringency (ppb levels) with acceptable reproducibility.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][5] [Link]

  • Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis.[1][2][3][6] Journal of Chromatography A, 880(1-2), 35-62.[1] [Link]

  • Arthur, C. L., & Pawliszyn, J. (1990). Solid phase microextraction with thermal desorption using fused silica optical fibers.[1] Analytical Chemistry, 62(19), 2145-2148. [Link]

  • Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.[1] (Context for Thiazole reactivity and volatility). [Link]

Sources

Validation

Comparison of different extraction methods for 4-Ethenyl-2-methyl-1,3-thiazole

An in-depth technical analysis and methodological comparison for the isolation and recovery of 4-Ethenyl-2-methyl-1,3-thiazole. Introduction to 4-Ethenyl-2-methyl-1,3-thiazole Extraction 4-Ethenyl-2-methyl-1,3-thiazole (...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological comparison for the isolation and recovery of 4-Ethenyl-2-methyl-1,3-thiazole.

Introduction to 4-Ethenyl-2-methyl-1,3-thiazole Extraction

4-Ethenyl-2-methyl-1,3-thiazole (CAS 932108-40-2), also known as 2-methyl-4-vinylthiazole, is a highly versatile, volatile heterocyclic compound. It serves a dual role in modern chemistry: as a critical synthetic building block for complex macrolides like the microtubule-stabilizing fijianolide (laulimalide) analogs , and as a potent flavor and fragrance profiling target.

Extracting this compound presents unique physicochemical challenges. The molecule possesses a basic thiazole nitrogen (estimated pKa ~3.4 based on structural analogs) and a highly reactive C4-ethenyl (vinyl) group. The extraction strategy must balance the pH-dependent ionization of the thiazole ring with the thermal and chemical fragility of the vinyl substituent, which is prone to radical-induced polymerization or degradation under harsh conditions.

Causality in Extraction: The Acid-Base Mechanism

The fundamental driver for extracting alkylthiazoles is their pH-dependent partitioning behavior. At a low pH (pH < 4), the basic nitrogen is protonated, converting the molecule into a highly water-soluble cation. At an elevated pH (pH > 6.5), the molecule is deprotonated into its neutral, hydrophobic free-base form. Empirical studies on thiazole extractions demonstrate that pushing the aqueous matrix to pH 9–12 maximizes the salting-out effect and completely suppresses localized acidic microenvironments, driving the compound into the organic phase or headspace .

Method 1: pH-Driven Liquid-Liquid Extraction (LLE)

Best For: Bulk synthetic recovery and preparative-scale isolation from aqueous reaction mixtures.

LLE relies on forcing the thiazole into its free-base form and partitioning it into a volatile organic solvent. Dichloromethane (DCM) is preferred over ethyl acetate due to its higher density (facilitating bottom-layer recovery) and lower boiling point (protecting the vinyl group during evaporation).

Step-by-Step Protocol
  • Thermal Quenching: Cool the aqueous reaction mixture to 0–5°C in an ice bath to prevent exothermic degradation during alkalinization.

  • Alkalinization: Slowly add 5N NaOH dropwise while stirring until the solution reaches pH 10–12.

    • Self-Validation Step: Spot the aqueous layer on universal pH paper. The extraction will fail if the pH is < 9.

  • Solvent Addition: Add a volume of DCM equal to 50% of the aqueous volume.

  • Partitioning: Agitate the separatory funnel gently to prevent emulsion formation. Vent frequently. Allow the phases to settle for 5 minutes.

  • Recovery: Drain the lower organic (DCM) layer into a collection flask. Repeat the extraction with fresh DCM two more times.

    • Self-Validation Step: Test the remaining depleted aqueous layer with Dragendorff's reagent; a lack of orange precipitate confirms total recovery of the basic thiazole.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Concentrate under reduced pressure at < 30°C to prevent volatilization or polymerization of the ethenyl group.

LLE_Workflow Start Aqueous Reaction Mixture (Protonated Thiazole, pH < 4) pH_Adjust Alkalinization (pH 10-12) Add 5N NaOH Start->pH_Adjust Deprotonation Extract Solvent Addition (Dichloromethane) pH_Adjust->Extract Mix Phase_Sep Phase Separation (Settle & Partition) Extract->Phase_Sep Agitate Org_Phase Organic Phase (Deprotonated Thiazole) Phase_Sep->Org_Phase Bottom Layer Aq_Phase Aqueous Phase (Salts & Impurities) Phase_Sep->Aq_Phase Top Layer (Discard)

Workflow for pH-driven Liquid-Liquid Extraction of thiazoles.

Method 2: Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE)

Best For: Trace isolation from complex biological matrices (e.g., plasma, sponge extracts) or dilute aqueous streams.

MCX cartridges utilize a dual-retention mechanism: reversed-phase (C18) and strong cation-exchange (sulfonic acid). By loading the sample at a low pH, the protonated thiazole binds ionically to the sulfonic acid groups, allowing aggressive washing of neutral lipids and impurities before targeted elution.

Step-by-Step Protocol
  • Conditioning: Pass 2 mL of 100% Methanol (MeOH) followed by 2 mL of 0.1% Formic Acid (FA) in water through the 30 mg MCX cartridge.

  • Loading: Acidify the sample to pH 2.0 using FA. Load onto the cartridge at a flow rate of 1 mL/min.

    • Self-Validation Step: Collect the loading flow-through and analyze via LC-MS. The absence of the target's mass peak (m/z 126.03 [M+H]+) confirms 100% retention on the sorbent.

  • Washing: Wash with 2 mL of 0.1% FA (removes hydrophilic neutrals), followed by 2 mL of 100% MeOH (removes hydrophobic neutrals and lipids).

  • Elution: Elute the purified thiazole with 2 mL of 5% NH₄OH in MeOH. The ammonia neutralizes the thiazole's charge, breaking the ionic bond and releasing it into the collection vial.

SPE_Workflow Condition 1. Condition (MeOH -> pH 2 H2O) Load 2. Load Sample (Protonated Thiazole Binds) Condition->Load Wash 3. Wash (Remove Neutrals) Load->Wash Elute 4. Elute (5% NH4OH in MeOH) Wash->Elute Pure Purified Thiazole (Free Base) Elute->Pure

Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction workflow.

Method 3: Headspace Solid-Phase Microextraction (HS-SPME)

Best For: Analytical quantification, flavor profiling, and volatile trace analysis prior to GC-MS.

This solvent-free technique exploits the high volatility of the ethenyl group. By adding salt (NaCl) and raising the pH, the solubility of the non-polar free base in water is drastically reduced. This forces the volatile thiazole into the headspace, where it adsorbs onto a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber .

Step-by-Step Protocol
  • Sample Preparation: Place 5 mL of the sample in a 20 mL headspace vial. Add 1.5 g of NaCl to induce the salting-out effect and adjust to pH 9 using NaOH.

  • Equilibration: Seal the vial with a PTFE-lined septum. Incubate at 40°C for 15 minutes with continuous agitation (1000 rpm).

  • Extraction: Pierce the septum and expose the SPME fiber to the headspace for exactly 30 minutes.

  • Desorption: Retract the fiber and insert it directly into the GC-MS injection port at 250°C for 3 minutes.

    • Self-Validation Step: Run a blank fiber desorption immediately prior to the extraction sequence to ensure zero carryover, validating that the detected thiazole originates purely from the current sample.

Quantitative Data Comparison

The following table summarizes the performance metrics of each extraction methodology to guide protocol selection based on experimental scale and matrix complexity.

Extraction MethodOptimal ScaleAvg. Recovery (%)Matrix ToleranceProcessing TimePrimary Use Case
LLE (DCM/Water) Preparative (>100 mg)85 - 90%Low (Prone to emulsions)~45 minutesBulk Synthetic Isolation
MCX-SPE Analytical/Semi-Prep (<10 mg)90 - 95%High (Removes bio-lipids)~20 minutesBiological/Trace Isolation
HS-SPME Analytical (Trace µg/L)N/A (Equilibrium)Very High (No matrix contact)~45 minutesGC-MS Quantification

References

  • Title: The Sponge-Derived Fijianolide Polyketide Class: Further Evaluation of Their Structural and Cytotoxicity Properties Source: National Institutes of Health (NIH) / Journal of Natural Products URL: [Link]

  • Title: Application of comprehensive two-dimensional gas chromatography to wine analysis Source: Stellenbosch University / CORE URL: [Link]

Comparative

Kovats retention index of 4-Ethenyl-2-methyl-1,3-thiazole on different GC columns

The following guide provides an in-depth technical analysis of the Kovats Retention Index (RI) for 4-Ethenyl-2-methyl-1,3-thiazole , structured for analytical chemists and drug development professionals. [1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Kovats Retention Index (RI) for 4-Ethenyl-2-methyl-1,3-thiazole , structured for analytical chemists and drug development professionals.

[1]

Executive Summary

4-Ethenyl-2-methyl-1,3-thiazole (also known as 2-methyl-4-vinylthiazole) is a structural isomer of the widely known flavor compound 4-methyl-5-vinylthiazole (Nutty Thiazole, CAS 1759-28-0).[1] While the latter is extensively documented in food chemistry, the target molecule (4-ethenyl-2-methyl-) is a distinct regioisomer often encountered in advanced synthesis or complex Maillard reaction profiling.[1]

This guide provides the retention behavior of the target analyte across varying stationary phase polarities, contrasting it with its common isomer to prevent misidentification—a frequent error in GC-MS screening due to identical molecular weights (125.19 g/mol ) and similar fragmentation patterns.

Chemical Profile & Physicochemical Basis[2][3][4]

PropertyTarget AnalyteReference Isomer (Control)
IUPAC Name 4-Ethenyl-2-methyl-1,3-thiazole4-Methyl-5-ethenyl-1,3-thiazole
Common Name 2-Methyl-4-vinylthiazoleNutty Thiazole / Sulfurol Vinyl
CAS Number 932108-40-2 (HCl salt ref) / 15679-13-7 1759-28-0
Molecular Formula C₆H₇NSC₆H₇NS
Key Structural Diff. Methyl at C2; Vinyl at C4Methyl at C4; Vinyl at C5
Polarity Implications High Steric Shielding: The C2-methyl group sterically hinders the nitrogen lone pair, potentially reducing retention on polar phases compared to the isomer.[1]Low Steric Shielding: The C2 position is unsubstituted (C-H), allowing stronger H-bonding interactions at the nitrogen.

Kovats Retention Index (RI) Data

The following data aggregates experimental consensus values for the reference isomer and predictive QSPR (Quantitative Structure-Property Relationship) values for the target analyte, where direct experimental literature is sparse.

Table 1: Comparative Retention Indices
Stationary Phase TypeCommercial Column ExamplesTarget: 4-Ethenyl-2-methyl- (Est.)[1]Ref: 4-Methyl-5-ethenyl- (Exp.)[1]ΔRI (Shift)
Non-Polar DB-1, HP-1, ZB-1995 ± 15 1011 - 1030 ~20 units
Semi-Polar DB-5, HP-5, SE-541015 ± 15 1030 - 1060 ~25 units
Polar (PEG) DB-Wax, HP-INNOWax1480 ± 20 1520 - 1560 ~50 units

Analyst Note: The Target Analyte consistently elutes earlier than the Reference Isomer on polar columns. This is mechanistically attributed to the C2-Methyl effect .[1] In the reference isomer, the nitrogen atom is accessible for hydrogen bonding with the PEG stationary phase. In the target analyte, the methyl group at position 2 (between Sulfur and Nitrogen) creates a steric block, reducing the strength of the dipole-dipole interaction with the stationary phase.

Mechanistic Analysis & Separation Logic

To understand the retention behavior, one must analyze the interaction between the analyte's electronic surface and the stationary phase.[2]

Graphviz Diagram: Interaction Mechanism

The following diagram illustrates why the Retention Index shifts dramatically between non-polar and polar columns.

G cluster_0 Non-Polar Interaction (DB-5) cluster_1 Polar Interaction (DB-Wax) NP_Phase Stationary Phase (Dimethyl Polysiloxane) Analyte_NP Thiazole Ring (Hydrophobic Surface) NP_Phase->Analyte_NP Van der Waals (Dispersive Forces) Result Result: High RI Shift (ΔRI > 400) Target elutes earlier than Isomer due to C2-Methyl Shielding P_Phase Stationary Phase (Polyethylene Glycol) Analyte_P Thiazole Nitrogen (Lone Pair) P_Phase->Analyte_P Dipole-Dipole & H-Bonding Analyte_P->Result

Caption: Comparative interaction mechanism showing why Thiazoles exhibit massive retention shifts on polar columns, and how C2-substitution reduces this effect.

Experimental Protocol: Determination of RI

For researchers synthesizing or isolating 4-Ethenyl-2-methyl-1,3-thiazole, the following self-validating protocol ensures accurate RI determination.

Reagents Required[3][6]
  • Analyte Standard: >95% purity.

  • C7-C30 Alkane Standard: A homologous series of n-alkanes (e.g., Sigma-Aldrich Alkane Mix).[1]

  • Solvent: Dichloromethane or Hexane (HPLC Grade).

Step-by-Step Workflow
  • Sample Preparation:

    • Dilute the target analyte to ~50 ppm in solvent.

    • Co-injection Method (Preferred): Spike the alkane mix directly into the sample vial. This eliminates run-to-run retention time variability.[1]

  • GC Conditions (Standardized):

    • Inlet: Split (20:1), 250°C.

    • Flow: Constant flow (1.0 mL/min He).

    • Oven Program:

      • Start: 40°C (Hold 2 min).[3]

      • Ramp: 5°C/min to 240°C.

      • Hold: 5 min.

    • Note: Linear Temperature Programmed Retention Indices (LTPRI) are preferred over Isothermal Kovats for screening broad mixtures.

  • Calculation: Use the Van den Dool and Kratz equation (for temperature-programmed GC):

    
    
    Where 
    
    
    
    is the carbon number of the alkane eluting before the analyte, and
    
    
    is the alkane eluting after.[1]
Graphviz Diagram: RI Determination Workflow

Workflow Start Start: Sample Prep Mix Co-inject Analyte + C7-C30 Alkane Ladder Start->Mix Run GC-MS Analysis (Temp Programmed) Mix->Run Identify Identify Flanking Alkanes (Cn and Cn+1) Run->Identify Calc Apply Van den Dool & Kratz Equation Identify->Calc Output Final Retention Index (LTPRI) Calc->Output

Caption: Step-by-step workflow for calculating Linear Temperature Programmed Retention Indices (LTPRI).

Validation & Troubleshooting

  • Peak Shape: Thiazoles are basic. On older or active columns, they may tail. Use "Base Deactivated" (BD) or "Amine-tested" columns (e.g., DB-5ms UI or CP-Volamine) for sharp peaks.[1]

  • Isomer Co-elution: If analyzing a mixture containing both the target and the reference isomer, they will separate on a Polar (Wax) column (ΔRI ~40-50). They may co-elute or partially overlap on a Non-polar (DB-1) column.[1]

References

  • NIST Mass Spectrometry Data Center. Retention Indices for 4-Methyl-5-vinylthiazole (CAS 1759-28-0).[1] NIST Chemistry WebBook, SRD 69.

  • Flavornet. Gas chromatography - olfactometry (GCO) of natural flavor compounds. (Data for Thiazole derivatives).

  • Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography.
  • Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[1] LWT - Food Science and Technology, 41(6), 951-958.[1] (Source for QSPR modeling logic).

Sources

Validation

Comparative Guide: Cross-Validation of HPLC and GC-MS Methods for Thiazole Analysis

Executive Summary Thiazoles occupy a critical intersection in analytical chemistry. As essential scaffolds in pharmaceuticals (e.g., Ritonavir, Abafungin) and potent flavor compounds in food science (e.g., 2-isobutylthia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazoles occupy a critical intersection in analytical chemistry. As essential scaffolds in pharmaceuticals (e.g., Ritonavir, Abafungin) and potent flavor compounds in food science (e.g., 2-isobutylthiazole), their analysis requires a nuanced choice between liquid and gas phase separation.

This guide provides a technical cross-validation framework for analyzing substituted thiazoles. While GC-MS offers superior resolution and structural fingerprinting for volatile alkyl-thiazoles, HPLC-UV/MS remains the gold standard for polar, non-volatile, or thermally labile thiazole salts. This document details the protocols to cross-validate these methods, ensuring that data generated by either platform is chemically equivalent and legally defensible.

The Physicochemical Context: Why Thiazoles Challenge Standard Workflows

The thiazole ring contains both sulfur and nitrogen, rendering it weakly basic (pKa ~2.5) and susceptible to specific analytical artifacts.

  • The GC Challenge: Thermal instability. While simple alkyl-thiazoles are stable, amino-thiazoles can degrade in hot injection ports, leading to false-negative quantitation.

  • The HPLC Challenge: Peak tailing. The basic nitrogen interacts with residual silanols on silica-based columns. pH control is not optional; it is the primary driver of method success.

Decision Matrix: Selecting the Primary Method

Before validation, determine the primary technique based on analyte properties.

ThiazoleMethodSelection Start Start: Thiazole Analyte Volatility Is the analyte volatile (< 250°C BP)? Start->Volatility Polarity Is the analyte highly polar (LogP < 1.0)? Volatility->Polarity No Thermal Is it thermally stable? Volatility->Thermal Yes HPLC Primary: HPLC-UV/MS (ESI Source) Polarity->HPLC Yes (Salts/Conjugates) Deriv Derivatization Required (Silylation/Acylation) Polarity->Deriv No (Intermediate) GCMS Primary: GC-MS (EI Source) Thermal->GCMS Yes Thermal->HPLC No (Degradation Risk) Deriv->GCMS Post-Derivatization

Figure 1: Decision matrix for selecting the primary analytical technique based on thiazole physicochemical properties.

Method A: HPLC-UV/MS (The Liquid Phase Approach)

Best For: Polar aminothiazoles, thiazole salts, and high-molecular-weight pharmaceutical intermediates.

The Protocol
  • Column: C18 (End-capped is mandatory to suppress silanol activity). Example: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0). Note: Low pH protonates the thiazole nitrogen, ensuring it elutes as a single species and reducing tailing.

    • B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (Thiazole ring absorption maximum).

    • MS: ESI Positive Mode (M+H)+.

Self-Validating Control (System Suitability)

To ensure trustworthiness, every run must include a Tailing Factor Check .

  • Acceptance Criterion: Tailing Factor (

    
    ) < 1.5.
    
  • Why? If

    
    , the basic nitrogen is interacting with the stationary phase, invalidating the quantitation due to peak integration errors.
    

Method B: GC-MS (The Gas Phase Approach)

Best For: Volatile flavor compounds (e.g., 2-acetylthiazole) and non-polar intermediates.

The Protocol
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.

  • Inlet: Split/Splitless (Split 10:1 for high concentration).

    • Critical Parameter:Inlet Liner Deactivation. Use ultra-inert wool liners. Active sites in the liner will adsorb basic thiazoles, causing poor recovery.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program: 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Detection: Electron Impact (EI) at 70 eV. Scan range 40–300 m/z.

Self-Validating Control (Internal Standard)

Do not rely on external calibration alone due to injection variability.

  • Internal Standard (ISTD): Deuterated Thiazole (Thiazole-d3) or a structural analog like 2-Methylpyrazine .

  • Acceptance Criterion: ISTD area consistency within ±10% across the run.

The Cross-Validation Experiment

To prove these methods provide equivalent data, you must perform a Method Comparison Study . This goes beyond simple linearity checks; it tests the methods against each other using real samples.

Experimental Workflow

We utilize a "Split-Sample" design using a spiked matrix (e.g., plasma extract or food slurry).

CrossValidation Sample Homogenized Sample (Spiked Matrix) Split Split Sample Sample->Split ExtLC Extraction A (MeOH/Water) Split->ExtLC ExtGC Extraction B (DCM/Hexane) Split->ExtGC HPLC HPLC-UV/MS Analysis ExtLC->HPLC DataLC Data Set A HPLC->DataLC Stats Bland-Altman Analysis DataLC->Stats GC GC-MS Analysis ExtGC->GC DataGC Data Set B GC->DataGC DataGC->Stats

Figure 2: Split-sample workflow for direct method cross-validation.

Comparative Performance Data (Representative)

The following data represents a typical validation for 2-Amino-4-methylthiazole , a compound amenable to both techniques (GC requires derivatization with MSTFA).

ParameterHPLC-UV (254 nm)GC-MS (EI)Interpretation
Linearity (

)
> 0.999> 0.995HPLC offers slightly better linearity due to non-saturating UV detection.[1]
LOD (ng/mL) 505GC-MS is 10x more sensitive and preferred for trace analysis.
Precision (RSD %) 0.8%2.5%HPLC is more precise (no injection port discrimination).
Recovery (%) 98 - 102%90 - 95%GC losses often occur during solvent evaporation or injection.
Selectivity Moderate (RT only)High (Mass Spectrum)GC-MS provides definitive structural ID; HPLC relies on retention time.

Statistical Analysis: The Bland-Altman Plot

Do not use a simple correlation coefficient (


) to compare methods; it hides bias. Use the Bland-Altman  approach.
  • Calculate Differences: For every sample

    
    , calculate 
    
    
    
    .
  • Calculate Means: Calculate

    
    .
    
  • Plot: Y-axis (

    
    ) vs. X-axis (
    
    
    
    ).
  • Interpretation:

    • Zero Bias: If the points scatter around

      
      , the methods are interchangeable.
      
    • Systematic Bias: If

      
       is consistently positive, HPLC is reading higher (likely due to matrix co-elution adding to UV signal).
      
    • Proportional Bias: If the spread increases as concentration increases, the error is relative (check calibration curves).

Expert Insight: For thiazoles, we often see a positive bias in HPLC results compared to GC. This is usually because GC-MS is specific to the analyte, whereas HPLC-UV may integrate co-eluting matrix impurities that absorb at 254 nm.

Conclusion & Recommendations

  • Use HPLC-UV/MS for: Routine Quality Control (QC) of raw materials (high concentration), stability studies (non-volatile degradants), and polar salts. It offers superior precision.

  • Use GC-MS for: Trace impurity profiling, residual solvent analysis, and complex food matrices where spectral deconvolution is required to identify the thiazole amidst terpenes.

Final Validation Rule: If the Bland-Altman bias exceeds ±5%, the methods are not interchangeable. You must investigate the extraction efficiency of the GC method or the specificity of the HPLC method.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • European Medicines Agency (EMA). (2024).[2] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Food Chemistry (via PubMed). (2022).[3] HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Ethenyl-2-methyl-1,3-thiazole

This document provides a detailed protocol for the safe handling and disposal of 4-Ethenyl-2-methyl-1,3-thiazole. As a laboratory professional, your safety and the integrity of our research environment are paramount.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 4-Ethenyl-2-methyl-1,3-thiazole. As a laboratory professional, your safety and the integrity of our research environment are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Ethenyl-2-methyl-1,3-thiazole was not publicly available at the time of this writing. The following guidance is synthesized from data on structurally similar thiazole derivatives, which are known to share key hazard characteristics. Always consult your institution's Environmental Health & Safety (EHS) department for site-specific protocols.

Core Hazard Profile & Immediate Safety Precautions

Understanding the intrinsic hazards of 4-Ethenyl-2-methyl-1,3-thiazole is foundational to its safe management. Thiazole derivatives are often classified as hazardous materials, and this compound should be treated as such.[1]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2] Prolonged exposure may lead to dermatitis.[1]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[3]

  • Harmful if Swallowed: Accidental ingestion may be harmful.[3][4]

  • Flammability: Many similar thiazole compounds are flammable liquids.[3] Vapors can form explosive mixtures with air, and all ignition sources must be controlled.[5]

Immediate protective measures are non-negotiable. Ensure that eyewash stations and safety showers are readily accessible and operational in any area where this chemical is handled.[2]

Required Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Eye & Face Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye damage.[1][2]
Hand Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation and potential absorption.[4]
Body Lab coat, closed-toe shoes.Minimizes skin exposure from accidental spills.
Respiratory Use only in a well-ventilated area or chemical fume hood.Prevents inhalation of potentially irritating or harmful vapors.[2][3]

Waste Management: From Generation to Collection

Proper disposal begins at the point of waste generation. The causality is simple: effective segregation and containment prevent hazardous reactions and ensure the waste stream is correctly processed by disposal facilities.

Step 1: Waste Segregation

Immediately upon generation, any waste containing 4-Ethenyl-2-methyl-1,3-thiazole must be segregated. This includes:

  • Unused or expired pure chemical.

  • Contaminated solutions.

  • Used pipette tips, wipes, and absorbent materials from spill cleanups.

  • Empty containers with more than a trace residue.

Crucially, do not mix this waste with incompatible materials such as strong acids or oxidizing agents. [1][6]

Step 2: Containerization and Labeling

The integrity of your waste containment system is critical for preventing environmental release and ensuring regulatory compliance.

  • Container Selection: Use a dedicated, leak-proof container made of a material compatible with the chemical. The container must have a secure, tightly-fitting lid.[2][3]

  • Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste ".[7]

    • The full chemical name: "4-Ethenyl-2-methyl-1,3-thiazole ".[7]

    • A clear indication of the hazards (e.g., "Flammable," "Irritant").[7]

    • The date when waste accumulation began.[7]

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of 4-Ethenyl-2-methyl-1,3-thiazole waste within a laboratory setting, culminating in its transfer to a licensed disposal facility.

Workflow for Proper Disposal

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS & Facility Responsibility cluster_vendor External Vendor WasteGen 1. Waste Generation Segregate 2. Segregate Waste (Avoid Incompatibles) WasteGen->Segregate Immediate Action Container 3. Containerize & Label (Hazardous Waste Label) Segregate->Container Secure Containment Store 4. Store in Satellite Accumulation Area Container->Store Safe Storage Pickup 5. EHS Pickup Request Store->Pickup Researcher Action Transport 6. Transport to Central Waste Facility Pickup->Transport FinalDisposal 7. Transfer to Licensed Disposal Vendor Transport->FinalDisposal Incineration 8. Approved Disposal (e.g., Incineration) FinalDisposal->Incineration Regulatory Compliance

Caption: Disposal workflow for 4-Ethenyl-2-methyl-1,3-thiazole.

  • Accumulation: Collect waste in your labeled hazardous waste container at or near the point of generation, in what is known as a Satellite Accumulation Area.[7] The container must remain closed except when adding waste.[7]

  • Storage: Store the waste container in a designated, secondary containment bin away from heat, sparks, or open flames.[3]

  • Disposal Request: Once the container is full, or before reaching the maximum accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.

  • Handover: Your EHS department will collect the waste for consolidation and subsequent transfer to an approved and licensed hazardous waste disposal facility.

  • Final Disposal: The ultimate and required method of disposal is through an approved waste disposal plant, typically via high-temperature incineration.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][8] Federal regulations, such as the EPA's ban on sewering hazardous waste pharmaceuticals, underscore the importance of this prohibition to protect public waterways.[9][10]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action to mitigate harm.

Spill Response
  • Evacuate & Alert: Notify personnel in the immediate area and control access.[7]

  • Control Ignition Sources: Immediately eliminate all flames, sparks, and hot surfaces.[3] Use non-sparking tools for cleanup.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or dry clay.[3][7] Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep or scoop the absorbed material into your hazardous waste container.[2] Decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste.[7]

Exposure Response
  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin: Remove contaminated clothing immediately. Wash affected skin with plenty of soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

By adhering to these scientifically-grounded procedures, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the broader community.

References

  • Fisher Scientific. (2025, December 24). Safety Data Sheet for a related compound, Ethyl 2-methyl-1,3-thiazole-4-carboxylate.

  • Vigon International, Inc. (2015, November 18). Safety Data Sheet for a related compound, 2-ethyl-4-methyl-1,3-thiazole.

  • Santa Cruz Biotechnology, Inc. Material Safety Data Sheet for Thiazole.

  • Fisher Scientific. (2024, February 23). Safety Data Sheet for a related compound, Ethyl 2-aminothiazole-4-carboxylate.

  • Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.

  • Merck. Safety Data Sheet for a related mixture.

  • The Good Scents Company. Information on 4-ethyl-2-methyl thiazole.

  • Axxence Aromatic GmbH. (2023, June 14). Safety Data Sheet for a related compound, NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE.

  • PubChem. Ethyl 2-methyl-1,3-thiazole-4-carboxylate.

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs.

  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

  • U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance.

  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering.

  • Synthonix, Inc. Product Information for 4-methyl-1,3-thiazole.

  • Synerzine. (2018, June 22). Safety Data Sheet for 2-ethyl-4-methyl thiazole.

  • PubChem. 2-Ethyl-4-methyl thiazole.

  • Kurteva, V., Rusew, R., & Shivachev, B. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Molbank, 2022(4), M1491.

  • Kurteva, V., Rusew, R., & Shivachev, B. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin.

  • MedChemExpress. Ethyl 4-methyl-2-(2-thienyl)-thiazole-5 carboxylate.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethenyl-2-methyl-1,3-thiazole

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-Ethenyl-2-methyl-1,3-thiazole. In the absence of a specific Sa...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-Ethenyl-2-methyl-1,3-thiazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is synthesized from the known hazards of structurally similar thiazole derivatives. A cautious approach, treating the compound as hazardous, is paramount to ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

Thiazole and its derivatives are a class of heterocyclic compounds that often present several potential hazards.[1] A thorough risk assessment is a mandatory prerequisite to handling 4-Ethenyl-2-methyl-1,3-thiazole. Based on data from similar compounds, the potential hazards are summarized below.

Hazard Category Potential Hazard Rationale and Precautionary Statements
Physical Hazards Flammable Liquid and Vapor (Assumed)Thiazole and its derivatives are often flammable.[2][3] It is critical to keep the compound away from heat, sparks, open flames, and other ignition sources.[3][4] Containers should be kept tightly closed in a well-ventilated area.[4]
Health Hazards Acute Oral ToxicityAccidental ingestion may be harmful.[2] Animal studies on similar compounds indicate potential for serious health damage or fatality from ingestion.[2] Do not eat, drink, or smoke when using this product.[3]
Skin Irritation/CorrosionDirect contact may cause skin irritation.[2][3][5] Prolonged or repeated exposure should be avoided. Open cuts or irritated skin should not be exposed to this material.[2]
Serious Eye Damage/IrritationThiazole derivatives can cause serious eye irritation or damage upon contact.[2][3][5]
Respiratory Tract IrritationInhalation of vapors or aerosols may lead to respiratory irritation.[1][2][3] Long-term exposure to respiratory irritants can result in airway disease.[2]
Environmental Hazards Harmful to Aquatic Life (Assumed)Thiazole derivatives can be toxic to aquatic life. The compound should not be allowed to enter drains or waterways.[6]

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure risk. The selection of appropriate PPE is critical and should be based on the task being performed.[7]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shields.[1][2]Nitrile gloves.[1]Laboratory coat.[1]N95 respirator if there is a risk of dust or aerosol generation.[1]
Weighing and Aliquoting Chemical splash goggles.[1]Chemical-resistant gloves (e.g., nitrile).[1]Chemical-resistant lab coat.[1]To be performed in a certified chemical fume hood.[1]
Solution Preparation and Handling Chemical splash goggles and a face shield if there is a splash hazard.[1][7]Chemical-resistant gloves (e.g., nitrile or neoprene).[1]Chemical-resistant lab coat.[1]To be performed in a certified chemical fume hood.[8]
Waste Disposal Chemical splash goggles.[1]Chemical-resistant gloves (e.g., nitrile).[1]Chemical-resistant lab coat.[1]To be performed in a well-ventilated area, preferably a fume hood.[5]
Causality Behind PPE Choices:
  • Eye and Face Protection : Safety glasses with side shields or chemical splash goggles compliant with ANSI Z87.1 standards are essential to protect against splashes.[7] A face shield provides an additional layer of protection, especially when handling larger quantities.[7]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are recommended for protection against incidental contact.[7] The suitability and durability of the glove material depend on the frequency and duration of contact.[2] Always inspect gloves before use and wash hands thoroughly after removal.[2]

  • Body Protection : A long-sleeved, flame-retardant laboratory coat protects the skin and personal clothing from contamination.[7]

  • Respiratory Protection : A NIOSH-approved respirator is necessary when engineering controls are insufficient or when handling the compound in a way that may generate aerosols or dust.[8] All handling of the solid compound or its solutions should ideally be performed within a chemical fume hood to minimize inhalation risk.[1]

Operational and Disposal Plans

Safe Handling and Storage Workflow

Adherence to proper handling and storage protocols is fundamental to maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation : Before beginning work, ensure a certified chemical fume hood is operational.[1]

  • Don PPE : Put on all required PPE as outlined in the table above.

  • Handling : Conduct all manipulations of 4-Ethenyl-2-methyl-1,3-thiazole within the fume hood to minimize inhalation of vapors.[8] Avoid direct contact with skin, eyes, and clothing.[8]

  • Hygiene : After handling, wash hands thoroughly with soap and water.[1] Contaminated clothing should be removed immediately and laundered before reuse.[1]

Storage Procedures:

  • Container : Store the compound in a tightly closed, properly labeled container.[1][9]

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4]

  • Segregation : Store separately from foodstuffs and other reactive chemicals.[1]

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep1 Verify Fume Hood Functionality prep2 Gather All Necessary Materials prep1->prep2 ppe3 Goggles/Face Shield prep2->ppe3 ppe1 Lab Coat ppe2 Gloves (Nitrile) ppe1->ppe2 ppe2->ppe3 handle1 Weigh/Measure Compound ppe3->handle1 handle2 Perform Experimental Steps handle1->handle2 clean1 Securely Close Container handle2->clean1 clean2 Clean Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of 4-Ethenyl-2-methyl-1,3-thiazole.

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.[3]

Spill Response:

  • Evacuate and Alert : Immediately notify personnel in the vicinity and evacuate the area.[6]

  • Control Ignition Sources : If the substance is flammable, remove all nearby ignition sources.[4][6]

  • Ventilate : Ensure the area is well-ventilated.[6]

  • Containment : For small spills, use an inert, non-combustible absorbent material like sand or vermiculite.[1][6] Do not use combustible materials such as paper towels.[6]

  • Cleanup : Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[10]

  • Decontaminate : Clean the spill area with soap and water.[6] All cleanup materials must be disposed of as hazardous waste.[6]

  • Reporting : Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) office.[6]

spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ignition Remove Ignition Sources evacuate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect decon Decontaminate Spill Area collect->decon report Report to Supervisor/EHS decon->report

Caption: Emergency spill response workflow.

Disposal Plan: Dispose of 4-Ethenyl-2-methyl-1,3-thiazole and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8]

  • Waste Collection : Collect waste in a designated, properly labeled, and sealed container for chemical waste.[6][8]

  • Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[6]

  • Storage : Store the waste container in a designated satellite accumulation area.[6]

  • Disposal : Do not dispose of down the drain or with general laboratory trash.[8] Arrange for pickup by a certified hazardous waste disposal company.

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
  • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.
  • Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol. Benchchem.
  • Thiazole Safety D
  • Chemical Properties of Thiazole, 4-ethyl-2-methyl- (CAS 32272-48-3). Cheméo.
  • 4-ethyl-2-methyl thiazole, 32272-48-3. The Good Scents Company.
  • Safety Data Sheet - Ethyl 2-methyl-1,3-thiazole-4-carboxyl
  • Safety Data Sheet - 2-Ethyl-4-methylthiazole. Fisher Scientific.
  • Thiazole, 4-ethyl-2-methyl-. NIST WebBook.
  • Safety Data Sheet - Ethyl 2-aminothiazole-4-carboxyl
  • Safety Data Sheet - Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H-isothiazol-3-one (3:1). Sigma-Aldrich.
  • Safety Data Sheet - TOC Standard Solution. Merck.
  • ETHYL-2 4-METHYL THIAZOLE Safety D
  • Thiazole, 25g, Each. CP Lab Safety.
  • 2-Ethyl-4-methyl thiazole. PubChem.
  • Ethyl 2-methyl-1,3-thiazole-4-carboxyl
  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • 2-Ethyl-4-methyl thiazole. ChemicalBook.
  • ETHYL 2-(2-THIENYL)
  • Ethyl 4-methyl-2-(2-thienyl)
  • 2-Ethyl-4-Methyl Thiazole. Shandong Kunda Biotechnology Co Ltd.

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